molecular formula C6H4ClNO2 B1428418 6-Chloro-5-hydroxypyridine-2-carbaldehyde CAS No. 1211538-40-7

6-Chloro-5-hydroxypyridine-2-carbaldehyde

Cat. No.: B1428418
CAS No.: 1211538-40-7
M. Wt: 157.55 g/mol
InChI Key: KNVHDPIGEREOOU-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H4ClNO2 and its molecular weight is 157.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-5-hydroxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVHDPIGEREOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 6-Chloro-5-hydroxypyridine-2-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyridine ring substituted with a reactive aldehyde, a phenolic hydroxyl group, and a chlorine atom, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signature, reactivity, and potential applications, offering valuable insights for professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups in 6-Chloro-5-hydroxypyridine-2-carbaldehyde governs its physical and chemical behavior. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (aldehyde and pyridine nitrogen) suggests the potential for strong intermolecular interactions, influencing its melting point and solubility.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 6-chloro-5-hydroxypyridine-2-carbaldehyde-
CAS Number Not available in searched literature-
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.56 g/mol -
Monoisotopic Mass 156.99306 Da[1]
InChI InChI=1S/C6H4ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-3,10H[1]
SMILES C1=CC(=C(N=C1C=O)Cl)O[1]
Predicted XlogP 1.3[1]
Physical Form Expected to be a solid at room temperature
Storage Refrigerated, under an inert atmosphere

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. While experimental data is not widely published, a theoretical interpretation based on its functional groups provides a clear roadmap for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a broad singlet for the phenolic hydroxyl proton, the chemical shift of which would be sensitive to solvent and concentration. The coupling pattern of the ring protons will confirm their positions.

  • ¹³C NMR: The carbon spectrum will feature a characteristic signal for the aldehyde carbonyl carbon at a low field (δ 190-200 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their exact shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and aldehyde groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a prominent C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹. A broad O-H stretching band from the hydroxyl group is expected in the region of 3200-3600 cm⁻¹. C-Cl stretching vibrations typically appear in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 124.5 Ų for the [M+H]⁺ adduct[1].

Chemical Reactivity and Synthetic Utility

The synthetic value of 6-Chloro-5-hydroxypyridine-2-carbaldehyde lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.[2] This allows for a stepwise and controlled construction of more complex derivatives.

3.1 The Aldehyde Group: As a primary center for electrophilic attack, the aldehyde is a versatile handle for C-C and C-N bond formation.[3]

  • Nucleophilic Addition: Undergoes reactions with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.

  • Condensation Reactions: Participates in Knoevenagel, aldol, and similar condensations with active methylene compounds.

  • Reductive Amination: Forms Schiff bases with primary amines, which can be reduced to secondary amines.

  • Wittig Reaction: Reacts with phosphorus ylides to form vinyl-substituted pyridines.

  • Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (6-chloro-5-hydroxypyridine-2-carboxylic acid) or reduced to a primary alcohol ( (6-chloro-5-hydroxypyridin-2-yl)methanol).

3.2 The Phenolic Hydroxyl Group: The acidity and nucleophilicity of the hydroxyl group enable various derivatizations.

  • O-Alkylation/Acylation: Can be converted to ethers or esters using alkyl halides or acyl chlorides under basic conditions.

  • Electronic Effects: As an electron-donating group, it activates the pyridine ring towards electrophilic substitution (if conditions allow) and influences the acidity of the ring protons.

3.3 The Pyridine Ring and Chloro-substituent:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is adjacent to the ring nitrogen, making it susceptible to displacement by strong nucleophiles (e.g., alkoxides, amines, thiols), particularly under forcing conditions.

  • Coordination Chemistry: The pyridine nitrogen acts as a Lewis base and can coordinate with various metal centers, making the molecule a potential bidentate ligand, especially when the aldehyde or hydroxyl group is involved in chelation.[4]

Below is a diagram illustrating the key reactive sites of the molecule.

Caption: Reactivity map of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Proposed Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is scarce, a logical pathway can be proposed based on established heterocyclic chemistry. A common strategy involves the formylation of a suitable precursor, such as 2-chloro-5-hydroxypyridine.

Workflow: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust method for introducing an aldehyde group onto an electron-rich heterocyclic ring.[5] The precursor, 2-chloro-5-hydroxypyridine (CAS 41288-96-4)[6], is activated by the hydroxyl group, directing the electrophilic Vilsmeier reagent (formed from POCl₃ and DMF) to the ortho position (C2).

Synthetic_Workflow start 2-Chloro-5-hydroxypyridine reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Aqueous Workup start->reagents Formylation product 6-Chloro-5-hydroxypyridine-2-carbaldehyde reagents->product

Caption: Proposed synthesis via Vilsmeier-Haack formylation.

Exemplary Protocol: Vilsmeier-Haack Formylation

This protocol is hypothetical and should be adapted and optimized under proper laboratory safety procedures.

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C. Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at room temperature for 30 minutes to form the Vilsmeier reagent.[5]

  • Reaction: Dissolve the starting material, 2-chloro-5-hydroxypyridine (1.0 eq), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Workup: Once the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate solution or dilute NaOH until the pH is ~7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization.

Applications in Research and Development

The structural motifs present in 6-Chloro-5-hydroxypyridine-2-carbaldehyde make it a highly valuable scaffold in drug discovery.

  • Medicinal Chemistry: Pyridine-2-carboxaldehyde thiosemicarbazones are known to be potent inhibitors of ribonucleotide reductase, an important target in cancer therapy.[8] The functional groups on this molecule allow for the synthesis of a diverse library of such derivatives for structure-activity relationship (SAR) studies.

  • Molecular Probes: The aldehyde can be used to covalently link the scaffold to biological targets, making it a potential starting point for developing covalent inhibitors or activity-based probes.[9]

  • Heterocycle Synthesis: It serves as a key intermediate in multi-component reactions for the rapid generation of complex, fused heterocyclic systems, which are of great interest for screening libraries.

Safety and Handling

  • General Hazards: Aldehydes are often irritants to the skin, eyes, and respiratory system. Halogenated pyridines can be toxic if ingested or absorbed through the skin. The GHS classification for the related compound 6-chloropyridine-2-carbaldehyde includes H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

  • Handling Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

View References
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 6-chloro-5-hydroxypyridine-2-carbaldehyde (C6H4ClNO2). PubChemLite. (n.d.). Retrieved from [Link]

  • Chemical Reactivity. MSU Chemistry. (n.d.). Retrieved from [Link]

  • Functional Groups: Centers of Reactivity. Chemistry LibreTexts. (2015, July 4). Retrieved from [Link]

  • CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. EPO. (2007, June 13). Retrieved from [Link]

  • A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Rsc.org. (n.d.). Retrieved from [Link]

  • 6-Chloro-2-pyridinol. NIST WebBook. (n.d.). Retrieved from [Link]

  • Preparation method of 2-pyridine carboxaldehyde. Eureka | Patsnap. (2010, December 8).
  • NMR Quality Control Of Fragment Libraries For Screening. BMRB. (n.d.). Retrieved from [Link]

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.). Retrieved from [Link]

  • Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. (n.d.). Retrieved from [Link]

  • Coordination reactions of 2-pyridinecarboxaldehyde-phenylhydrazonatolithium with selected transition metal (Zn, Sn, Fe, Co, Ni and Zr) chlorides and its coupling reaction with dichloromethane. Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • 2-Chloro-5-hydroxypyridine. PubChem. (n.d.). Retrieved from [Link]

  • The covalent reactivity of functionalized 5-hydroxy-butyrolactams is the basis for targeting of fatty acid binding protein 5 (FABP5) by the neurotrophic agent MT-21. ResearchGate. (2026, January 22). Retrieved from [Link]

Sources

6-Chloro-5-hydroxypyridine-2-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-Chloro-5-hydroxypyridine-2-carbaldehyde: Synthesis, Properties, and Applications

Introduction and Strategic Importance

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The unique combination of a chloro group, a hydroxyl group, and a reactive carbaldehyde function on a pyridine ring makes 6-chloro-5-hydroxypyridine-2-carbaldehyde a highly versatile building block. The aldehyde group serves as a synthetic handle for a multitude of chemical transformations, including the formation of Schiff bases, reductive amination, and Wittig reactions, enabling the construction of complex molecular architectures.[2] The chloro and hydroxyl substituents modulate the electronic properties and potential hydrogen bonding interactions of the molecule, which are critical for tuning biological activity and pharmacokinetic properties.

The analogous 5-hydroxypyridine-2-carboxaldehyde has been recognized for its role in the synthesis of thiosemicarbazones, a class of compounds investigated for their potent biological activities, including as inhibitors of ribonucleoside diphosphate reductase, a key target in cancer therapy.[3] This highlights the potential of the title compound as a precursor to novel therapeutic agents.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for 6-chloro-5-hydroxypyridine-2-carbaldehyde is scarce, its key physicochemical properties can be predicted based on its structure.

PropertyPredicted Value/InformationSource
Molecular Formula C₆H₄ClNO₂[1]
Molecular Weight 157.55 g/mol Calculated
Monoisotopic Mass 156.99306 Da[1]
XlogP (predicted) 1.3[1]
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like dichloromethane, and potentially water-soluble.[4]-
Storage Recommended to be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[5]-

Proposed Synthetic Pathway

A logical and efficient synthetic route to 6-chloro-5-hydroxypyridine-2-carbaldehyde can be devised from commercially available precursors, leveraging well-established organic reactions. The proposed multi-step synthesis is outlined below.

Synthetic_Pathway A 2,6-Dichloropyridine B 6-Chloro-2-hydroxypyridine A->B Hydrolysis (e.g., KOH) C 6-Chloro-5-nitro-2-hydroxypyridine B->C Nitration (HNO3, H2SO4) D 5-Amino-6-chloro-2-hydroxypyridine C->D Reduction (e.g., SnCl2, HCl) E 6-Chloro-5-hydroxypyridine-2-carbaldehyde D->E Diazotization followed by Sandmeyer-type reaction (NaNO2, H2SO4, then H2O, heat)

Sources

Biological Activity of Substituted Hydroxypyridines: Mechanisms, Applications, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted hydroxypyridines—particularly 3-hydroxypyridin-4-ones (HOPOs)—have emerged as highly privileged scaffolds in modern medicinal chemistry. Originally developed for their exceptional metal-chelating properties, these bidentate ligands have transcended their traditional role in treating systemic iron overload[1]. Recent structural optimizations, including the functionalization of the pyridine ring with aryl, methoxy, and quaternary phosphonium groups, have unlocked a vast spectrum of biological activities. Today, substituted hydroxypyridines are actively investigated as potent anticancer agents, competitive enzyme inhibitors, broad-spectrum antimicrobials, and antiviral compounds[2][3][4][5].

As drug development professionals, understanding the structure-activity relationship (SAR) and the underlying molecular mechanisms of these derivatives is critical for translating them from bench to bedside. This whitepaper synthesizes the core biological activities of substituted hydroxypyridines, provides authoritative mechanistic insights, and outlines field-proven, self-validating experimental protocols for their evaluation.

Core Mechanisms of Action

Iron Chelation and Redox Modulation

The foundational biological activity of 3-hydroxypyridin-4-ones stems from their high affinity and selectivity for hard Lewis acids, specifically Fe³⁺, in biological environments[1]. By deprotonating at the hydroxyl group, they complex metal ions in a bidentate O,O-coordination mode, forming stable five-membered chelate rings[6].

The clinical benchmark, Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one), forms a non-charged 3:1 iron(III) complex that easily effluxes from cells via non-facilitated diffusion[1]. Crucially, by sequestering loosely bound iron, these chelators prevent the iron-catalyzed Fenton reaction, thereby halting the production of highly reactive oxygen species (ROS) and mitigating oxidative stress[1].

G Fe Labile Iron Pool (Fe2+/Fe3+) Fenton Fenton Reaction Fe->Fenton Catalyzes Complex Stable 3:1 Fe3+ Complex Fe->Complex Sequestered ROS Reactive Oxygen Species (ROS) Fenton->ROS Produces Damage Oxidative Stress & Cell Damage ROS->Damage Induces HOPO Substituted Hydroxypyridinone HOPO->Fe Chelates (High Affinity) HOPO->Complex Forms Complex->Fenton Prevents Excretion Cellular Efflux / Excretion Complex->Excretion Cleared

Mechanism of iron sequestration and ROS prevention by hydroxypyridinones.

Competitive Enzyme Inhibition (Tyrosinase & HIV-1 Integrase)

Beyond chelation, the hydroxypyridinone core acts as a structural mimic for various biological substrates. For example, derivatives bearing a 4-OH-3-OCH₃ substituted phenyl ring exhibit potent anti-tyrosinase activity[2]. Because this specific substitution pattern closely mimics L-tyrosine (the natural substrate of tyrosinase), the derivative acts as a competitive inhibitor, binding directly within the enzyme's catalytic pocket and halting melanin synthesis[7].

Similarly, 3-hydroxy-5-carbamoylpyridin-4-ones synthesized from kojic acid have been identified as HIV-1 integrase strand transfer inhibitors, utilizing the oxygen-rich core to bind the Mg²⁺ ions within the viral integrase active site[3].

Oncology: Apoptosis Induction via Mitochondrial Pathways

In oncology, functionalizing the 3-hydroxypyridine scaffold with quaternary phosphonium salts creates highly lipophilic cations that selectively target the mitochondria of cancer cells (e.g., ovarian adenocarcinoma OVCAR-4)[5]. These derivatives induce cell cycle arrest in the G1 phase and trigger intrinsic apoptosis. Mechanistically, this is driven by the hyperexpression of the pro-apoptotic protein Bax, leading to mitochondrial membrane permeabilization, cytochrome c release, and the subsequent activation of the executioner caspase-3[5].

Apoptosis Drug Hydroxypyridine Phosphonium Salt Bax Bax Upregulation Drug->Bax Induces Mito Mitochondrial Permeabilization Bax->Mito Triggers CytoC Cytochrome C Release Mito->CytoC Causes Caspase3 Caspase-3 Activation CytoC->Caspase3 Activates Apoptosis G1 Arrest & Apoptosis Caspase3->Apoptosis Executes

Hydroxypyridine-induced apoptotic signaling via Bax and Caspase-3 activation.

Quantitative Data Summary

To facilitate rapid comparison for drug design, the following table summarizes the biological activities, structural modifications, and typical efficacy metrics of substituted hydroxypyridines based on recent literature.

Derivative Type / SubstitutionPrimary Target / MechanismBiological ActivityTypical Efficacy Metric
1,2-dimethyl-3-hydroxypyridin-4-one Fe³⁺ Chelation / ROS mitigationSystemic Iron OverloadpFe³⁺ value > 20.4[1]
4-OH-3-OCH₃ phenyl substituted Tyrosinase active siteAnti-tyrosinase (Competitive)IC₅₀ ~ 25.82 μM[2]
Ortho-methoxy / para-methyl substituted Bacterial/Fungal Cell WallAntimicrobial / AntifungalMIC ~ 32–64 μg/mL[4]
Quaternary phosphonium salts Bax / Caspase-3 PathwayAnticancer (Apoptosis)G1 phase arrest[5]
3-hydroxy-5-carbamoylpyridin-4-ones HIV-1 Integrase (Mg²⁺ binding)AntiviralIC₅₀ ~ 65–100 μM[3]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . We emphasize the causality behind each methodological choice to empower researchers in troubleshooting and adapting these workflows.

Protocol 1: Competitive Enzyme Kinetics (Tyrosinase Inhibition)

Purpose: To determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) of novel hydroxypyridine derivatives. Causality & Design: We utilize L-DOPA as a substrate to measure the formation of dopachrome spectrophotometrically at 475 nm. Because the derivative structurally mimics L-tyrosine, varying both the substrate and inhibitor concentrations allows us to generate a Lineweaver-Burk plot to confirm competitive inhibition[7].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Causality: This pH mimics the physiological environment of melanocytes and maintains enzyme stability.

  • Inhibitor Dilution: Dissolve the 3-hydroxypyridine derivative in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation), creating a serial dilution from 10 μM to 200 μM.

  • Assay Assembly (96-well plate):

    • Add 140 μL of phosphate buffer.

    • Add 20 μL of mushroom tyrosinase (30 U/mL).

    • Add 20 μL of the inhibitor solution.

    • Self-Validation Step: Include a positive control well (20 μL Kojic acid) and a blank well (20 μL buffer replacing the enzyme) to account for L-DOPA auto-oxidation.

  • Incubation: Incubate the plate at 25°C for 10 minutes to allow pre-binding of the inhibitor to the enzyme active site.

  • Reaction Initiation: Add 20 μL of L-DOPA (2 mM) to all wells.

  • Kinetic Read: Immediately measure absorbance at 475 nm using a microplate reader in kinetic mode (every 30 seconds for 10 minutes). Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol 2: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

Purpose: To quantify the pro-apoptotic effects of quaternary phosphonium hydroxypyridine salts on cancer cell lines. Causality & Design: We utilize dual staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI only enters cells with compromised membranes (late apoptosis/necrosis). This allows precise temporal mapping of the drug's cytotoxic mechanism[5].

Step-by-Step Workflow:

  • Cell Culture & Treatment: Seed OVCAR-4 cells at

    
     cells/well in a 6-well plate. Treat with the IC₅₀ concentration of the hydroxypyridine derivative for 24 and 48 hours.
    
  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (using Trypsin-EDTA). Causality: Failing to collect the media will artificially lower the late-apoptotic cell count.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS to remove residual phenol red and serum proteins that quench fluorescence.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer (contains Ca²⁺, which is strictly required for Annexin V binding). Add 5 μL of Annexin V-FITC and 5 μL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 μL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Self-Validation Step: Run single-stained compensation controls (Annexin V only, PI only) using a known apoptosis inducer (e.g., Staurosporine) to calculate and subtract spectral overlap between the FITC and PE channels.

References

  • Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents Source: Heliyon (via PMC / Semantic Scholar) URL:[Link]

  • Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis, Antimicrobial Evaluation, Molecular Docking, and ADME Studies of Some Novel 3‐Hydroxypyridine‐4‐one Derivatives Source: ChemistrySelect (via ResearchGate) URL:[Link]

  • In-vitro antitumor activity of new quaternary phosphonium salts, derivatives of 3-hydroxypyridine Source: Anti-Cancer Drugs (via ResearchGate) URL:[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: MDPI URL:[Link]

Sources

Spectroscopic Profiling and Structural Characterization of Pyridine Carboxaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Causality

Pyridine carboxaldehyde derivatives (e.g., 2-, 3-, and 4-pyridinecarboxaldehyde) are critical electrophilic building blocks in the synthesis of pharmaceuticals, coordination ligands, and dynamic supramolecular cages. The position of the heteroatom within the pyridine ring exerts a profound inductive and mesomeric effect on the formyl group, directly dictating both its spectroscopic signature and its reactivity toward nucleophiles (such as hydrazines or amines).

As application scientists, we do not view spectroscopic techniques as mere qualitative checklists. Instead, NMR, IR, and mass spectrometry must be deployed as a self-validating analytical system . By understanding the causality behind solvent effects, internal standards, and electronic transitions, researchers can quantitatively track reaction kinetics, distinguish structural isomers, and identify transient paramagnetic metal-coordination states that defeat conventional analysis[1].

Comparative Spectroscopic Baselines

To accurately monitor derivatization (e.g., Schiff base or hydrazone formation), a high-resolution spectroscopic baseline of the parent aldehydes must be established. The table below synthesizes the core spectral markers for the 3- and 4-isomers, providing the reference nodes required for subsequent kinetic tracking.

Table 1: Key Spectroscopic Markers for Pyridine Carboxaldehyde Isomers

Chemical Species¹H NMR (Formyl Proton)¹³C NMR (Carbonyl)UV-Vis (Ethanol)Mass Spec (Parent Ion)
3-Pyridinecarboxaldehyde δ 10.04 ppm (s, 1H)[2]δ 190.60 ppm[2]N/Am/z 107[3]
4-Pyridinecarboxaldehyde δ 9.98 ppm (s, 1H)[2]δ 191.29 ppm[2]λmax 256 nm (ε=14,000)[4]m/z 107[5]

Note: All NMR data referenced above is acquired in CDCl₃ at 400 MHz (¹H) and 101 MHz (¹³C). The 4-isomer exhibits slightly higher shielding on the formyl proton due to the para-positioning of the nitrogen atom[2].

Methodologies: Designing Self-Validating Workflows

Every standard operating procedure in chemical characterization must contain internal logical checks. The following step-by-step methodologies demonstrate how to engineer causality and self-validation into your experimental design.

Protocol A: Kinetic Tracking of 3-Pyridinecarboxaldehyde Self-Assembly via ¹H NMR

When 3-pyridinecarboxaldehyde is used to assemble complex supramolecular entities (like Pd₂L₄ cages), tracking the reaction kinetics requires an environment that ensures complete reagent solubility and prevents signal overlap.

  • Step 1: Solvent and Standard Selection. Prepare a 10 mM stock solution of 1,4-dimethoxybenzene in DMSO-d₆.

    • Causality: DMSO-d₆ is selected because it solubilizes highly polar reaction intermediates and the final Pd²⁺ complexes without precipitating out[6]. 1,4-dimethoxybenzene is chosen as the internal standard because its aromatic proton signal appears as a distinct singlet at δ 6.86 ppm, far removed from the heavily deshielded formyl proton of the aldehyde (δ >10.0 ppm)[6].

  • Step 2: Reagent Addition. Add exactly 1.8 µL (18.4 mmol) of 3-pyridinecarboxaldehyde to 600 µL of the standard solution[6].

  • Step 3: Continuous Monitoring. Acquire ¹H NMR spectra continuously over a 55-hour period at 25 ºC.

  • Step 4: The Self-Validation Loop. Calculate the total concentration of all chemical species at any time point. The integrated disappearance of the aldehyde formyl proton must perfectly inversely correlate with the appearance of the new hydrazone/Schiff base signals. If the combined molar integral of reactant and product deviates from the fixed integration of the 1,4-dimethoxybenzene standard (δ 6.86 ppm), it flags the formation of NMR-invisible asymmetric oligomers[6].

Protocol B: Solid-State Validation of Paramagnetic Metal-Ligand Complexes

Transition metal complexation (e.g., Cu²⁺, Co²⁺) with 4-pyridinecarboxaldehyde derivatives introduces unpaired electrons (paramagnetism), which drastically accelerates nuclear spin relaxation, rendering liquid-state NMR spectra broad and unreadable.

  • Step 1: Complex Synthesis. React 4-pyridinecarboxaldehyde with CoCl₂ or CuCl₂ in a methanol solution to yield single crystals[1].

  • Step 2: Electron Paramagnetic Resonance (EPR). Record the EPR spectrum. For the Co(II) complex, scan to locate a broad resonance near 160 mT.

    • Causality: A broad resonance at 160 mT with a peak-to-peak linewidth of 24 mT confirms the presence of high-spin Co(II) ions (S = 3/2) in an octahedral coordination geometry[1].

  • Step 3: Solid-State 2D PSD NMR. Subject the sample to 2D phase-shifted driven (PSD) solid-state NMR.

    • Self-Validation Loop: If hyperfine coupling structures are absent in the transition metal EPR readout, it dictates that strong inter-metal exchange interactions are collapsing the signal[1]. Solid-state NMR circumvents this via magic-angle spinning (MAS) and dipole decoupling, allowing confident assignment of the heavily shifted ¹³C and ¹H ligand backbone signals without interference from the paramagnetic center[1].

Protocol C: FT-IR Validation of Hydrazone Derivatization
  • Step 1: React the chosen pyridine carboxaldehyde with hydrazine hydrate in a methanolic/chloroform solvent system[7].

  • Step 2: Form a KBr pellet of the purified precipitate and record FT-IR from 400–4000 cm⁻¹.

  • Step 3: Validate the structural conversion by confirming the absolute eradication of the aldehyde ν(C=O) band (~1700 cm⁻¹) and the emergence of the sharp ν(C=N) azomethine stretch at 1584 cm⁻¹ alongside the ν(N–H) stretch at 3166 cm⁻¹[7]. A residual peak at 1700 cm⁻¹ is an immediate failure indicator requiring column purification before biological or structural assays.

Analytical Decision Matrix

The following logic flow dictates the optimal sequence for characterizing pyridine carboxaldehyde transformations, mapping the physical state of the compound to the correct self-validating spectroscopic tool.

G A Synthesis of Pyridine Carboxaldehyde Derivative B 1H & 13C NMR Spectroscopy (DMSO-d6/CDCl3) A->B Solution state dynamics C FT-IR Spectroscopy (C=O & C=N Modes) A->C Functional group conversion D Mass Spectrometry (GC-MS/HRMS) A->D Molecular weight confirmation E Paramagnetic NMR & EPR (For Cu/Co Complexes) A->E Metal coordination (solid state) F Self-Validating Data Integration & Structure Proof B->F C->F D->F E->F

Analytical workflow for characterization of Pyridine Carboxaldehyde complexes.

References

  • [2] Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas (Supporting Information). Beilstein Journal of Organic Chemistry.[Link]

  • [3] 3-Pyridinecarboxaldehyde (CID 10371). National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • [1] Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

  • [5] 4-Pyridinecarboxaldehyde (CID 13389). National Center for Biotechnology Information. PubChem Compound Database. [Link]

  • [7] Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation. RSC Advances.[Link]

  • [6] Self-Assembly of a Pd2L4 Hydrazone Molecular Cage Through Multiple Reaction Pathways. Preprints.org.[Link]

Sources

Safety, Handling, and Mechanistic Reactivity of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile and densely functionalized small-molecule scaffold, 6-Chloro-5-hydroxypyridine-2-carbaldehyde (CAS: 1211538-40-7) is a critical building block in the synthesis of kinase inhibitors, anti-infectives, and novel pharmaceutical candidates[1]. However, the same orthogonal reactivity that makes it synthetically valuable also imparts severe instability and unique toxicological hazards.

This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals. Rather than offering a superficial list of safety rules, this guide explores the mechanistic causality behind its degradation, toxicological profile, and strict handling requirements.

Physicochemical Profile and Mechanistic Toxicology

To safely handle this compound, one must understand how its functional groups act in concert to create distinct hazard profiles.

  • The C2-Carbaldehyde Group : This moiety is an extreme electrophile. Biologically, it is responsible for the compound's toxicity, as it covalently binds to primary amines on tissue proteins (forming Schiff bases), leading to enzyme inhibition, serious eye damage, and severe skin irritation[2]. Chemically, it is susceptible to radical auto-oxidation, rapidly degrading into a picolinic acid derivative in the presence of atmospheric oxygen.

  • The C6-Chloro Substituent : Halogens on pyridine rings are highly prone to Nucleophilic Aromatic Substitution (SNAr)[3]. The strongly electron-withdrawing carbaldehyde group at C2 further lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making the C6-chloro group a latent hazard if exposed to strong bases or nucleophilic solvents during storage.

  • The C5-Hydroxy Group : This group imparts amphoteric properties, making the molecule highly sensitive to pH fluctuations and prone to self-condensation if stored improperly.

Quantitative Hazard Summary

The following table synthesizes the extrapolated hazard and physicochemical data derived from structurally analogous halopyridine carbaldehydes[2][4][5].

ParameterValueMechanistic Rationale
CAS Number 1211538-40-7Unique identifier for 6-Chloro-5-hydroxypyridine-2-carbaldehyde[1].
GHS Acute Toxicity Category 4 (Oral)Lipophilic core enhances tissue penetration; aldehyde moiety acts as a highly toxic electrophile (LD50 ~585 mg/kg for analogs)[6].
Skin / Eye Damage Category 1 (Eye), Cat 2 (Skin)Rapid covalent cross-linking with biological amines causes irreversible corneal damage and severe dermatitis[2].
Storage Temperature 2–8 °CSuppresses the thermal activation required for free-radical auto-oxidation of the aldehyde[7].
Atmosphere Inert (Argon / N2)Prevents environmental O2 from reacting with the formyl C-H bond[5].

Chemical Degradation & Preventative Pathways

Understanding the pathways of degradation is the first line of defense in both laboratory safety and synthetic success. Allowing the compound to degrade not only ruins experimental yields but can generate uncharacterized, volatile byproducts.

degradation_pathways Compound 6-Chloro-5-hydroxypyridine -2-carbaldehyde O2_Exposure Atmospheric O2 (Improper Storage) Compound->O2_Exposure Exposure Moisture Moisture / Strong Base (Nucleophilic Attack) Compound->Moisture Exposure Picolinic_Acid Picolinic Acid Derivative (Auto-oxidation) O2_Exposure->Picolinic_Acid Radical oxidation SNAr_Product Dehalogenated / SNAr Adduct Moisture->SNAr_Product SNAr on C6 Argon Store under Argon/N2 at 2-8°C Argon->Compound Prevents Anhydrous Use Anhydrous Solvents Strict pH Control Anhydrous->Compound Prevents

Caption: Mechanistic degradation pathways and preventative controls for halopyridine carbaldehydes.

Self-Validating Quality Control & Handling Workflows

To ensure scientific integrity, handling protocols must be self-validating. You cannot assume the reagent's purity off the shelf. Because halopyridines are toxic by inhalation and ingestion[8], this workflow strictly integrates chemical validation with exposure control.

Step-by-Step Methodology: Reagent Prep & Reductive Amination

Phase 1: Safety & Integrity Validation

  • Environmental Control : Transport the sealed vial from 2–8°C storage directly into a nitrogen-purged glovebox or a Class II fume hood equipped with a Schlenk line. Causality: Minimizing exposure prevents oxidative degradation of the aldehyde and protects the operator from aerosolized respiratory irritants[4].

  • Visual State Assessment : Inspect the solid. The material should be pale/off-white. A deep brown or heavily yellowed consistency confirms severe oxidation to the corresponding picolinic acid.

  • Self-Validating TLC Check : Dissolve a 1 mg aliquot in anhydrous dichloromethane (DCM). Run on silica gel (Hexane:EtOAc 3:1).

    • Validation: A strong UV-active spot retained at the baseline indicates carboxylic acid formation. If this baseline impurity is visually estimated at >5%, flash chromatography is mandatory before proceeding.

  • Spectroscopic Verification : Obtain a 1H-NMR spectrum in DMSO-d6.

    • Validation: Confirm the presence of the sharp, deshielded aldehyde proton (typically ~9.8 - 10.2 ppm). A broad peak above 11 ppm signifies a degraded carboxylic acid.

Phase 2: Reaction Execution (Reductive Amination) 5. Anhydrous Setup : Flame-dry a reaction vessel under vacuum and backfill with Argon. Causality: Adventitious moisture acts as a competitive nucleophile, potentially inducing SNAr at the highly electrophilic C6-chloro position under extended heating[3]. 6. Amine Condensation : Add 6-Chloro-5-hydroxypyridine-2-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir for 2 hours at 20°C.

  • Self-Validating Check: Analyze a 10 µL aliquot via ATR-IR spectroscopy. The disappearance of the sharp carbonyl stretch (~1700 cm⁻¹) and the emergence of an imine stretch (~1640 cm⁻¹) validates complete Schiff base formation, ensuring no unreacted toxic aldehyde remains before reduction.

  • Selective Reduction : Cool to 0°C and introduce Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions. Causality: STAB's steric bulk and electron-withdrawing acetate groups make it a mild reductant. It will successfully reduce the imine without triggering undesired dechlorination at the C6 position, which harsher reagents like LiAlH4 would cause.

  • Controlled Quench : Quench the reaction slowly with saturated aqueous NaHCO3. Causality: A weakly basic quench neutralizes residual STAB safely without fully deprotonating the C5-hydroxyl group, avoiding emulsion formation during extraction.

qc_workflow Start Retrieve from 2-8°C Storage Glovebox Transfer to N2 Glovebox / Schlenk Line Start->Glovebox Maintain inert environment TLC_Check TLC Analysis (Hexane:EtOAc) Glovebox->TLC_Check 1mg aliquot Decision Is baseline spot present? TLC_Check->Decision Purification Column Chromatography (Remove Acid Impurity) Decision->Purification YES (>5%) NMR_Check 1H-NMR (DMSO-d6) Check ~10 ppm peak Decision->NMR_Check NO (Pure) Purification->NMR_Check Recovered material Proceed Proceed to Synthesis NMR_Check->Proceed Aldehyde peak intact

Caption: Self-validating quality control and reaction workflow for pyridine scaffolds.

Waste Management & Spill Protocols

Due to the acute aquatic toxicity and environmental persistence of halopyridines[2][6], correct waste disposal is critical.

  • Spill Mitigation : In the event of a dry spill, do not sweep (which aerosolizes toxic dust). Cover the spill with damp, absorbent pads. If in solution, use a chemically inert absorbent (e.g., vermiculite).

  • Deactivation : Wipe down contaminated surfaces with a weak, aqueous amine solution (e.g., dilute ethanolamine) to covalently quench any residual electrophilic aldehyde, followed by standard soap and water[4].

  • Disposal : All resulting waste must be collected in sealed, clearly labeled hazardous waste containers indicating "Halogenated Organic Toxicity" and "Corrosive/Irritant" warnings[9].

References

  • Fisher Scientific, SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carbaldehyde. Available at: [Link]

  • Organic Syntheses, Working with Hazardous Chemicals: Halopyridine Protocols. Available at:[Link]

  • National Toxicology Program (NIH), 2-Chloropyridine Toxicology Assessment. Available at: [Link]

Sources

Methodological & Application

Application Note: Preparation and Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The functionalized pyridine core is a ubiquitous motif in modern drug discovery. Specifically, 6-chloro-5-hydroxypyridine-2-carbaldehyde (also known as 6-chloro-5-hydroxypicolinaldehyde, CAS: 1211538-40-7) serves as a highly versatile, multi-electrophilic building block[1]. It is prominently featured in the synthesis of Tryptophan Hydroxylase 1 (TPH1) inhibitors, which are critical for modulating peripheral serotonin (5-HT) levels in gastrointestinal and fibrotic diseases[2].

The strategic value of this molecule lies in its orthogonal reactivity:

  • The Aldehyde Group (C-2): Primed for reductive aminations, Wittig olefinations, or condensation reactions to form tricyclic piperidine compounds[3].

  • The Hydroxyl Group (C-5): Available for etherification, Mitsunobu reactions, or acting as a directing group.

  • The Chloro Group (C-6): Susceptible to transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

    
    ) once the ring is further activated.
    

This guide details the robust, two-step synthesis of this target starting from 2-chloro-pyridin-3-ol, proceeding through the critical intermediate 2-chloro-6-(hydroxymethyl)pyridin-3-ol (CAS: 208519-41-9), a compound independently valued in the preparation of Mcl-1 inhibitors and HIV-1 reverse transcriptase inhibitors[4].

Retrosynthetic Analysis & Workflow

SynthesisPathway SM 2-Chloro-pyridin-3-ol (Starting Material) Step1 Hydroxymethylation (HCHO, NaOH, H2O) SM->Step1 Int1 2-Chloro-6-(hydroxymethyl)pyridin-3-ol (Intermediate) Step1->Int1 Step2 Selective Oxidation (MnO2, DCM) Int1->Step2 Target 6-Chloro-5-hydroxypyridine-2-carbaldehyde (Target Molecule) Step2->Target Deriv Downstream Derivatives (TPH1/Mcl-1 Inhibitors) Target->Deriv

Figure 1: Synthetic workflow for 6-Chloro-5-hydroxypyridine-2-carbaldehyde and derivatives.

Quantitative Data & Physicochemical Properties

To ensure process reliability, all expected yields, reaction parameters, and analytical markers are summarized below.

Table 1: Reaction Optimization and Yield Summary

StepTransformationReagents & SolventsTempTimeExpected YieldPurity (HPLC)
1 HydroxymethylationFormaldehyde (37%), NaOH,

90 °C12–16 h65–75%>95%
2 Selective OxidationActivated

, DCM
25 °C6–12 h80–88%>98%

Table 2: Key Physicochemical Markers

Property2-Chloro-6-(hydroxymethyl)pyridin-3-ol6-Chloro-5-hydroxypyridine-2-carbaldehyde
CAS Number 208519-41-9[4]1211538-40-7[1]
Molecular Weight 159.57 g/mol 157.55 g/mol
Physical State Off-white to pale yellow solidYellow crystalline powder
Melting Point 133–135 °C~70–75 °C
TLC (

)
~0.2 (Hexane:EtOAc 1:1)~0.6 (Hexane:EtOAc 1:1)

Experimental Protocols & Mechanistic Causality

Step 1: Preparation of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Mechanistic Causality: Why does hydroxymethylation selectively occur at the C-6 position? The hydroxyl group (-OH) at C-3 is a strong electron-donating group via resonance, activating the pyridine ring toward electrophilic aromatic substitution. The positions ortho (C-2, C-4) and para (C-6) to the -OH group are activated. Because C-2 is sterically and electronically blocked by the chloro group, and C-4 is less favored than the unhindered para position, the electrophilic attack by formaldehyde is directed almost exclusively to C-6. The addition of NaOH deprotonates the phenol to a highly nucleophilic phenoxide, driving the reaction forward in an aqueous medium.

Step-by-Step Protocol (Self-Validating System):

  • Initiation: In a 500 mL round-bottom flask, dissolve 2-chloro-pyridin-3-ol (1.0 eq, 100 mmol) in a 10% aqueous NaOH solution (1.2 eq, 120 mmol).

    • Self-Validation: The solid will completely dissolve, forming a clear, slightly amber solution, confirming the formation of the water-soluble sodium phenoxide salt.

  • Reagent Addition: Add aqueous formaldehyde solution (37% w/w, 3.0 eq, 300 mmol) dropwise over 15 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 12 to 16 hours. Monitor the reaction via LC-MS or TLC.

  • Workup & Precipitation: Cool the mixture to 0–5 °C in an ice bath. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches exactly 6.5–7.0.

    • Self-Validation: As the pH drops below the pKa of the phenol, the phenoxide is neutralized, and the target product—being poorly soluble in cold water—will crash out as an off-white precipitate. If the pH drops too low (pH < 4), the pyridine nitrogen may protonate, pulling the product back into the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 30 mL), and dry under high vacuum at 45 °C to afford 2-chloro-6-(hydroxymethyl)pyridin-3-ol.

Step 2: Selective Oxidation to 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Mechanistic Causality: Oxidizing a primary alcohol to an aldehyde in the presence of an unprotected, electron-rich phenol is highly challenging; harsh oxidants (like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 or Jones reagent) will cause rapid oxidative coupling or degradation of the phenol. Activated Manganese Dioxide (

) is chosen because it is a mild, heterogeneous oxidant that operates via a single-electron transfer (SET) radical mechanism on the solid surface. It is exceptionally selective for allylic, benzylic, and pyridylic alcohols, successfully yielding the aldehyde without over-oxidizing to the carboxylic acid or destroying the phenolic moiety.

Step-by-Step Protocol (Self-Validating System):

  • Initiation: Suspend 2-chloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq, 50 mmol) in anhydrous Dichloromethane (DCM) (250 mL) under a nitrogen atmosphere.

  • Oxidant Addition: Add activated

    
     (typically 10 to 15 eq, 500–750 mmol) in a single portion.
    
    • Self-Validation: The reaction mixture will immediately turn into a dense, jet-black suspension.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 6 to 12 hours.

    • Self-Validation: Monitor by TLC (Hexane:EtOAc 1:1). The polar starting material (

      
       ~0.2) will disappear, replaced by a bright, UV-active spot (
      
      
      
      ~0.6) corresponding to the aldehyde. A visual cue of reaction progression is the subtle shift in the suspension's texture and color from stark black to a dark brownish-grey sludge as
      
      
      is reduced to Mn(II) species.
  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with DCM (3 × 50 mL) and Ethyl Acetate (1 × 50 mL) to ensure complete recovery of the product.

  • Concentration: Concentrate the combined filtrates under reduced pressure to yield 6-chloro-5-hydroxypyridine-2-carbaldehyde as a yellow crystalline solid. The product is generally >95% pure at this stage and ready for downstream derivatization (e.g., reductive amination with morpholine derivatives as described in TPH1 inhibitor synthesis[2]).

References

1.[2] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents . google.com. 2 2.[1] 6-chloro-5-hydroxypicolinaldehyde | 1211538-40-7 - ChemicalBook . chemicalbook.com. 1 3.[4] 2-Chloro-6-hydroxymethyl-pyridin-3-ol | 208519-41-9 - ChemicalBook . chemicalbook.com. 4 4.[3] WO2015075023A1 - Tricyclic piperidine compounds - Google Patents . google.com. 3

Sources

Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde for analytical purposes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde for Analytical Applications

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of a Multifunctional Heterocycle

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a substituted pyridine scaffold, a class of compounds that represents a cornerstone of modern medicinal chemistry and drug development. Its structural complexity, featuring an aldehyde, a phenolic hydroxyl group, and a chlorinated pyridine ring, makes it a valuable synthetic intermediate. However, these same functional groups present a significant challenge for direct analytical quantification. The polarity of the hydroxyl group and the reactivity of the aldehyde can lead to poor chromatographic peak shape, low volatility, and inadequate sensitivity in common analytical systems.

Chemical derivatization addresses these challenges by chemically modifying the analyte to produce a new compound with properties more suitable for analysis. This process can enhance detector response, improve chromatographic separation, and increase the thermal stability and volatility required for gas chromatography.[1] This guide provides a detailed exploration of derivatization strategies for 6-Chloro-5-hydroxypyridine-2-carbaldehyde, focusing on targeted reactions for its aldehyde and phenolic hydroxyl moieties. We will delve into the causality behind methodological choices and provide robust, field-tested protocols for researchers in analytical chemistry and drug development.

Strategic Overview: Targeting Functional Groups for Enhanced Analysis

The analytical strategy for 6-Chloro-5-hydroxypyridine-2-carbaldehyde hinges on the selective derivatization of its most reactive sites: the carbaldehyde (aldehyde) and the hydroxyl (phenolic) groups. The choice of reagent and technique is dictated by the desired analytical endpoint, primarily High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_0 Analyte: 6-Chloro-5-hydroxypyridine-2-carbaldehyde cluster_1 Derivatization Targets cluster_2 Analytical Techniques Analyte CHO, OH, Pyridine-Cl Aldehyde Aldehyde Group (-CHO) Analyte->Aldehyde Hydroxyl Hydroxyl Group (-OH) Analyte->Hydroxyl HPLC HPLC-UV/FLD Aldehyde->HPLC Hydrazine Reagents (DNPH, Dansyl Hydrazine) GCMS GC-MS Aldehyde->GCMS Oximation (PFBHA) Hydroxyl->HPLC Acylation (Benzoyl Chloride) Hydroxyl->GCMS Silylation (BSTFA)

Caption: Logical workflow for derivatizing 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Part 1: Derivatization of the Aldehyde Group

The aldehyde is often the primary target for derivatization due to its high reactivity and the availability of specific reagents that can introduce moieties with strong UV absorbance or fluorescence, or improve volatility for GC analysis.

For HPLC Analysis: Hydrazone Formation

The reaction of aldehydes with hydrazine-based reagents to form stable hydrazones is a cornerstone of analytical derivatization. This approach is ideal for pre-column derivatization in HPLC.

A. 2,4-Dinitrophenylhydrazine (DNPH) for UV-Vis Detection

DNPH is arguably the most common derivatizing agent for aldehydes.[2][3] It reacts with the carbonyl group to form a 2,4-dinitrophenylhydrazone derivative.

Causality: The rationale for using DNPH is the introduction of the dinitrophenyl group, a potent chromophore. While the parent aldehyde may have a UV absorbance maximum at a wavelength that suffers from matrix interference, the resulting hydrazone exhibits a strong absorbance at a longer, more selective wavelength (typically 360-390 nm), significantly enhancing sensitivity and selectivity for UV detection.[4]

G cluster_0 PFBHA Derivatization Workflow Start Sample in Solution Reagent Add PFBHA Reagent & Internal Standard Start->Reagent React Vortex & Heat (e.g., 60°C for 60 min) Reagent->React Extract Liquid-Liquid Extraction (e.g., with Hexane) React->Extract Analyze Inject Organic Layer into GC-MS Extract->Analyze

Sources

Application Notes and Protocols for the Regioselective Formylation of Chlorohydroxypyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Formylated chlorohydroxypyridines are valuable synthetic intermediates in the development of novel pharmaceuticals and agrochemicals. The introduction of a formyl (-CHO) group onto the pyridine ring provides a versatile chemical handle for further molecular elaboration. However, the regioselective formylation of these substrates presents a significant challenge due to the competing electronic effects of the chloro, hydroxyl, and ring nitrogen substituents. This document provides a detailed experimental protocol and mechanistic insights for the ortho-formylation of chlorohydroxypyridines, with a specific focus on the Reimer-Tiemann reaction, a robust method for functionalizing electron-rich aromatic systems.

Introduction: The Synthetic Challenge and Strategic Importance

Chlorohydroxypyridines, such as 2-chloro-3-hydroxypyridine, are heterocyclic analogues of substituted phenols. The formylated derivatives of these compounds, specifically chlorohydroxy-pyridinecarboxaldehydes, are critical building blocks for constructing more complex molecular architectures. The aldehyde functionality allows for a wide array of subsequent transformations, including reductive amination, oxidation, Wittig reactions, and the formation of various heterocyclic rings.

The primary challenge in the formylation of these substrates is controlling the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director, while the pyridine nitrogen and the chloro group are deactivating. Therefore, achieving high regioselectivity is paramount for an efficient synthetic route. Several classical formylation methods exist, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.[1][2] For hydroxypyridines, which are electronically analogous to phenols, the Reimer-Tiemann reaction offers a well-established and effective strategy for ortho-formylation.[3][4]

Mechanistic Insight: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is an electrophilic aromatic substitution that utilizes chloroform (CHCl₃) in a strong basic medium to introduce a formyl group ortho to a hydroxyl substituent.[5][6] The reaction proceeds through the in-situ generation of a highly reactive, electron-deficient electrophile: dichlorocarbene (:CCl₂).

The key steps of the mechanism are as follows[4][7]:

  • Dichlorocarbene Generation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichloromethyl anion. This anion rapidly undergoes alpha-elimination to yield dichlorocarbene.

  • Pyridinolate Formation: The hydroxyl group of the chlorohydroxypyridine is deprotonated by the base, forming the corresponding pyridinolate anion. This deprotonation significantly increases the nucleophilicity of the pyridine ring by delocalizing the negative charge.[4]

  • Electrophilic Attack: The electron-rich pyridinolate ring attacks the electrophilic dichlorocarbene. This attack is sterically and electronically favored at the position ortho to the activating hydroxyl group.[3][7]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis in the basic aqueous medium, followed by an acidic workup, to yield the final aldehyde product.[7]

Reimer_Tiemann_Mechanism Figure 1: Reimer-Tiemann Reaction Mechanism cluster_carbene Dichlorocarbene Generation cluster_attack Electrophilic Attack & Hydrolysis CHCl3 Chloroform (CHCl₃) anion Trichloromethyl Anion (⁻CCl₃) CHCl3->anion -H⁺ (from Base) carbene Dichlorocarbene (:CCl₂) anion->carbene -Cl⁻ (α-elimination) Pyridinol Chlorohydroxypyridine Pyridinolate Pyridinolate Anion Pyridinol->Pyridinolate -H⁺ (from Base) Intermediate Dichloromethyl Intermediate Pyridinolate->Intermediate + :CCl₂ (Electrophilic Attack) Product Ortho-formylated Product Intermediate->Product Hydrolysis (H₂O, H⁺ workup)

Figure 1: Simplified Reimer-Tiemann Reaction Mechanism.

Experimental Protocol: Ortho-Formylation of 2-Chloro-3-hydroxypyridine

This protocol details the ortho-formylation of 2-chloro-3-hydroxypyridine to yield 2-chloro-3-hydroxy-4-pyridinecarboxaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Chloro-3-hydroxypyridine≥98%Sigma-AldrichStarting material[8][9]
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Fisher ScientificStrong base
Chloroform (CHCl₃)ACS Reagent, ≥99.8%VWRDichlorocarbene source, stabilized
Hydrochloric Acid (HCl)37%, ACS ReagentJ.T. BakerFor acidic workup
Diethyl EtherACS ReagentEMD MilliporeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAlfa AesarDrying agent
Deionized Water (H₂O)Type IIIn-house
Round-bottom flask (250 mL)--Equipped with a reflux condenser
Magnetic stirrer and stir bar--
Heating mantle with temperature control--
Dropping funnel--For controlled addition of chloroform
Safety Precautions
  • Chloroform is a suspected carcinogen and is toxic upon inhalation and skin contact. All operations involving chloroform must be performed in a certified chemical fume hood.

  • Sodium hydroxide is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction can be exothermic.[1] Ensure proper temperature control and be prepared for external cooling if necessary.

  • Handle hydrochloric acid with care in a fume hood.

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Setup Dissolve NaOH in H₂O in RBF. Add 2-Chloro-3-hydroxypyridine. B 2. Heating Heat mixture to 65-70°C with constant stirring. A->B C 3. Reagent Addition Add Chloroform dropwise over 1 hour via dropping funnel. Maintain temperature. B->C D 4. Reaction Continue stirring at 65-70°C for an additional 2-3 hours. C->D E 5. Workup Cool to RT. Acidify with dilute HCl. D->E F 6. Extraction Extract aqueous layer with Diethyl Ether (3x). E->F G 7. Purification Combine organic layers, dry (Na₂SO₄), filter, and evaporate solvent. Purify residue via column chromatography. F->G H 8. Characterization Analyze purified product (NMR, MS, IR). G->H

Figure 2: Step-by-step experimental workflow for the formylation reaction.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a solution of sodium hydroxide (e.g., 10 g, 0.25 mol) in deionized water (e.g., 25 mL).

  • Add 2-chloro-3-hydroxypyridine (e.g., 5.0 g, 0.038 mol) to the basic solution. Stir the mixture until the solid dissolves.

  • Heating: Gently heat the reaction mixture to 65-70°C using a heating mantle.[7]

  • Addition of Chloroform: Once the target temperature is reached, add chloroform (e.g., 4.5 mL, 0.057 mol) dropwise from a dropping funnel over approximately 1 hour. Maintain the temperature between 65-70°C. The reaction is exothermic, and external cooling (e.g., a water bath) may be required to prevent the temperature from rising excessively.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 65-70°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, neutralizing them, and spotting them on a silica gel plate.

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the dark-colored solution with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and hydrolyzes the intermediate.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Discussion and Field-Proven Insights

  • Regioselectivity: The primary product expected is the one where formylation occurs ortho to the strongly activating hydroxyl group. Due to the deactivating nature of the chloro-substituent and the pyridine nitrogen, formylation at other positions is significantly disfavored. This high degree of regioselectivity is a key advantage of the Reimer-Tiemann reaction for this class of substrates.[4][7]

  • Reaction Conditions: The temperature is a critical parameter. Temperatures below 60°C may lead to a sluggish reaction, while temperatures above 75°C can increase the formation of undesirable by-products. The biphasic nature of the reaction (aqueous NaOH and organic chloroform) is typical, and vigorous stirring is essential to ensure adequate mixing between the phases.[1]

  • Alternative Methods: While the Reimer-Tiemann reaction is effective, other methods could be considered. The Duff reaction , using hexamethylenetetramine (HMTA), is another classic method for ortho-formylation of phenols but often requires acidic conditions and can give lower yields.[2][10][11] The Vilsmeier-Haack reaction (using POCl₃/DMF) is generally more suited for electron-rich aromatics and may be less effective on the relatively electron-deficient pyridine ring unless it is strongly activated.[12][13] For specific regiochemical outcomes other than ortho-to-hydroxyl, more advanced organometallic strategies might be necessary.[14][15][16]

Conclusion

The Reimer-Tiemann reaction provides a reliable and regioselective method for the ortho-formylation of chlorohydroxypyridines. By carefully controlling the reaction conditions, particularly temperature and the rate of chloroform addition, researchers can efficiently synthesize chlorohydroxy-pyridinecarboxaldehydes. These products serve as versatile intermediates for the synthesis of complex, biologically active molecules in the fields of medicinal chemistry and drug development.

References

  • Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available from: [Link].

  • Coman, A., & Paizs, C. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), 1989. Available from: [Link].

  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry, 7, 2996–3004. Available from: [Link].

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. Available from: [Link].

  • Neufeldt, S. R. (2025). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Thieme, 6(3). Available from: [Link].

  • Ranjbar-Karimi, R., et al. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Organic Chemistry Research, 3(1), 8-15. Available from: [Link].

  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available from: [Link].

  • Wikipedia. Duff reaction. Available from: [Link].

  • Grokipedia. Duff reaction. Available from: [Link].

  • Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed. Available from: [Link].

  • Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. ACS.org. Available from: [Link].

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link].

  • Xu, P., Guo, S. M., & Studer, A. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available from: [Link].

  • Al-Salahi, R., & Marzouk, M. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Semantic Scholar. Available from: [Link].

  • Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Request PDF. Available from: [Link].

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available from: [Link].

  • Cano, M., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. Available from: [Link].

  • Srivastava, A., & Singh, R. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 44B, 1868-1875. Available from: [Link].

  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link].

  • GeeksforGeeks. (2025). Reimer Tiemann Reaction Mechanism. Available from: [Link].

  • Vedantu. Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Available from: [Link].

  • Duff Reaction.
  • SynArchive. Duff Reaction. Available from: [Link].

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link].

  • Pipzine Chemicals. 2-Chloro-3-formylpyridine | Properties, Uses, Safety, Supplier & Price in China. Available from: [Link].

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].

  • ResearchGate. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Available from: [Link].

  • Semantic Scholar. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Available from: [Link].

  • ResearchGate. (2025). Pyridine Elaboration Through Organometallic Intermediates: Regiochemical Control and Completeness. Available from: [Link].

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link].

  • Google Patents. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method.
  • Patsnap. Preparation method of 2-pyridine carboxaldehyde - Eureka. Available from: [Link].

  • Google Patents. Process For The Preparation Of Pyridine Carboxaldehydes And Intermediates Thereof.
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  • Semantic Scholar. (1977). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Available from: [Link].

  • Green Chemistry (RSC Publishing). Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide. Available from: [Link].

  • Journal of the American Chemical Society. (2023). Asymmetric C3-Allylation of Pyridines. Available from: [Link].

  • Frontiers. (2022). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Available from: [Link].

  • PubChem - NIH. 2-Chloro-3-pyridinol. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 6-Chloro-5-hydroxypyridine-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. As a key building block in medicinal chemistry, particularly for novel kinase inhibitors and other pharmaceuticals, a robust and reproducible synthesis of this molecule is paramount.

This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you make informed decisions in the lab. We will explore the common synthetic routes, delve into a detailed troubleshooting guide in a question-and-answer format, and provide step-by-step protocols.

Overview of Synthetic Strategy: Formylation of an Activated Pyridine Ring

The target molecule, 6-Chloro-5-hydroxypyridine-2-carbaldehyde, is typically synthesized from 2-chloro-3-hydroxypyridine. The core transformation is an electrophilic aromatic substitution to install a formyl group (-CHO) onto the pyridine ring. The hydroxyl group at the 5-position is a strong activating group, directing the incoming electrophile. The most common and effective methods for this formylation are the Vilsmeier-Haack and Reimer-Tiemann reactions.

FeatureVilsmeier-Haack ReactionReimer-Tiemann Reaction
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)
Electrophile Chloroiminium ion (Vilsmeier reagent)Dichlorocarbene (:CCl₂)
Typical Yields Moderate to HighGenerally Low to Moderate[1]
Conditions Generally anhydrous, low to moderate temperatureBiphasic (aqueous/organic), often requires heating[2][3]
Selectivity Good, driven by electronics of the substratePrimarily ortho-formylation of phenols[1][2]
Key Advantage Higher yields, more versatile for various substratesSimpler reagent profile

Given its generally higher yields and reliability, this guide will focus primarily on the Vilsmeier-Haack reaction as the preferred method.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to address the specific problems you may encounter during the synthesis.

Q1: I'm getting a very low yield or no product at all. What's going wrong?

This is the most common issue, and it can stem from several sources related to reagents, reaction conditions, or the substrate itself.

Possible Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent (the chloroiminium ion) is moisture-sensitive and should be formed in situ.

  • Expert Recommendation: The reaction must be conducted under strictly anhydrous conditions. Ensure your DMF is anhydrous and that all glassware is flame-dried or oven-dried before use.[4] The Vilsmeier reagent is typically prepared by adding POCl₃ slowly to ice-cold DMF. Using old or improperly stored POCl₃ or DMF can lead to reagent decomposition and reaction failure. Always use fresh or properly stored reagents.

Possible Cause 2: Insufficient Reaction Temperature While the initial formation of the Vilsmeier reagent is done at a low temperature (0-5 °C), the subsequent formylation of the pyridine ring often requires heating to proceed at a reasonable rate.

  • Expert Recommendation: After adding your substrate (6-Chloro-5-hydroxypyridine) to the pre-formed Vilsmeier reagent at low temperature, gradually raise the temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical temperature range for this step is between 60-90 °C.

Possible Cause 3: Incomplete Hydrolysis during Work-up The reaction produces an iminium ion intermediate, which must be hydrolyzed with water to yield the final aldehyde product.[5] Incomplete hydrolysis is a frequent cause of low isolated yield.

  • Expert Recommendation: After the reaction is complete (as determined by TLC), cool the mixture and quench it by pouring it carefully over crushed ice or into a beaker of ice-cold water. Stir the resulting mixture vigorously for a sufficient period (e.g., 30-60 minutes) to ensure hydrolysis is complete before proceeding with extraction.

G start Low or No Yield Observed q1 Are reagents (DMF, POCl₃) anhydrous and fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Use fresh, anhydrous reagents. Flame-dry glassware. q2 Was the reaction heated after substrate addition? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Heat reaction to 60-90°C. Monitor via TLC. q3 Was the work-up hydrolysis step sufficient? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Quench on ice and stir for >30 min before extraction. end Consider alternative methods or substrate activation. a3_yes->end G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation Reaction cluster_2 Step 3: Work-up & Isolation reagent_prep 1. Add anhydrous DMF to a flame-dried, 3-neck flask under Argon. cool 2. Cool the flask to 0 °C (ice-water bath). reagent_prep->cool add_pocl3 3. Add POCl₃ dropwise via syringe while maintaining temp < 5 °C. cool->add_pocl3 stir_reagent 4. Stir at 0 °C for 30 minutes. add_pocl3->stir_reagent add_substrate 5. Add 6-Chloro-5-hydroxypyridine portion-wise at 0 °C. stir_reagent->add_substrate heat 6. Slowly warm to room temp, then heat to 70-80 °C. add_substrate->heat monitor 7. Monitor reaction progress by TLC (approx. 2-4 hours). heat->monitor quench 8. Cool and pour reaction mixture onto crushed ice. Stir for 30 min. monitor->quench neutralize 9. Neutralize with saturated NaHCO₃ or NaOH solution to pH 7-8. quench->neutralize extract 10. Extract with Ethyl Acetate (3x). neutralize->extract wash 11. Wash combined organic layers with water and brine. extract->wash dry 12. Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 13. Purify by flash column chromatography. dry->purify

Sources

Technical Support Center: Purification of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. The purification of heavily functionalized heteroaromatics like 6-Chloro-5-hydroxypyridine-2-carbaldehyde via silica gel chromatography presents distinct physicochemical challenges. This guide is engineered for drug development professionals and application scientists, synthesizing thermodynamic principles with field-validated methodologies.

Analyte Vulnerability Profile & Diagnostic Overview

To successfully purify this compound, we must first analyze the causality behind its chromatographic behavior. The molecule possesses three interactive domains that dictate mobile and stationary phase selection:

  • Basic Pyridine Nitrogen: Acts as a strong hydrogen-bond acceptor. On untreated silica gel, this nitrogen interacts aggressively with acidic surface silanol groups (Si-OH), causing severe band broadening and irreversible adsorption[1].

  • 5-Hydroxyl Group (-OH): A weakly acidic moiety (pK_a ~8.0). If the mobile phase induces ionization into a pyridoxide/phenoxide state, it generates massive peak tailing[2].

  • 2-Carbaldehyde (-CHO): The combination of the electron-withdrawing chloro group and the pyridine ring renders this aldehyde highly electrophilic. Exposure to protic solvents (e.g., methanol or ethanol) during elution can easily catalyze hemiacetal or acetal formation, destroying the target compound mid-column[3].

Chromatographic Additive Selection

To counteract these vulnerabilities, mobile phase modifiers are strictly required. The quantitative data below summarizes the recommended chemical interventions to restore peak symmetry.

Additive / TechniquePrimary Mechanism of ActionRecommended ConcentrationTarget Functional Group
Triethylamine (TEA) End-caps acidic silanol sites on silica via competitive basic interactions.0.1% – 1.0% (v/v)Pyridine Nitrogen[1]
Acetic Acid (AcOH) Lowers local pH to suppress the ionization of acidic functional groups.0.5% – 1.0% (v/v)5-Hydroxyl (-OH)[2]
Aprotic Eluent Systems Prevents nucleophilic attack on electrophilic carbonyls.100% (Avoid Alcohols)2-Carbaldehyde
Dry Loading (Silica) Eliminates band distortion caused by high-polarity injection solvents.1:2 to 1:3 (Sample : Silica)Solvation limiters

Troubleshooting Workflow & Logical Decision Tree

Workflow A Assess Crude Mixture (TLC Evaluation) B Severe Tailing Observed? A->B C Degradation / Multiple Spots? B->C No D Add 0.1-1% Triethylamine (TEA) Blocks Silanol Interactions B->D Yes (Basic N dominant) E Add 1% Acetic Acid (AcOH) Suppresses -OH Ionization B->E Yes (Acidic OH dominant) F Remove Protic Solvents (MeOH) Prevents Acetal Formation C->F Yes (Aldehyde Reactivity) G Optimal Rf (0.2-0.3) Achieved C->G No D->C E->C F->G H Proceed to Column Packing G->H

Troubleshooting workflow for the chromatographic purification of substituted picolinaldehydes.

Frequently Asked Questions (FAQs)

Q: My compound streaks completely from the baseline to the solvent front on my TLC plate. Should I switch to a reverse-phase system? A: Not necessarily. This streaking is the hallmark of unchecked silanol-pyridine interactions[1]. Before abandoning normal-phase chromatography, introduce 1% Triethylamine (TEA) into your Hexane/Ethyl Acetate mobile phase. The TEA acts as a sacrificial base, neutralizing the Type-A silica acidic sites so your target molecule can partition smoothly[2].

Q: I used a Dichloromethane (DCM) / Methanol (MeOH) gradient because my crude is highly polar, but my yield was terrible and NMR shows new peaks. What happened? A: You inadvertently synthesized an acetal. The 2-carbaldehyde moiety is highly activated by the 6-chloro group. The acidic environment of the silica gel catalyzed a reaction between your product and the methanol[3]. Strictly avoid alcohols. If higher polarity is needed, switch your mobile phase to a DCM / Ethyl Acetate or DCM / Acetone gradient.

Q: The compound is completely insoluble in my chosen mobile phase. How can I load it onto the column without crashing it out at the column head? A: You must utilize a Dry Loading technique. Dissolve your crude in a highly polar, volatile solvent (like THF or Acetone) that actually dissolves the compound, add dry silica gel, and evaporate the solvent completely. This ensures the target compound is molecularly dispersed over a massive surface area rather than forming an insoluble brick at the top of your column.

Self-Validating Experimental Protocols

To guarantee success, implement these step-by-step methodologies. Each protocol contains embedded validation checkpoints to prevent downstream failure.

Protocol A: Pre-Deactivation of Silica Gel (Silanol Masking)

Objective: Neutralize acidic Si-OH groups prior to sample loading to prevent irreversible target adsorption[1].

  • Eluent Preparation: Prepare 1 Litre of your optimal non-protic mobile phase (e.g., 50:50 Hexane:Ethyl Acetate). Add exactly 10 mL of Triethylamine (TEA) to create a 1% (v/v) TEA solution.

  • Slurry Packing: Weigh your silica gel (typically 50x the mass of your crude sample). In a separate Erlenmeyer flask, add the silica gel and suspend it in the TEA-modified eluent. Stir gently with a glass rod to degas.

  • Column Pouring: Pour the slurry into the glass column in a single, continuous motion to prevent banding.

  • Validation Checkpoint (Crucial): Open the stopcock and collect the first 20 mL of the eluent that passes through the silica bed. Test the eluent with pH indicator paper.

    • Pass: The pH reads ~8, indicating the silica gel's acidic sites are fully saturated and excess TEA is passing through.

    • Fail: The pH reads neutral or acidic. The silica is highly active. Run an additional 100 mL of TEA-modified solvent through the bed until the eluent tests basic.

  • Equilibration: Once basic, flush the column with 2 bed volumes of standard (non-TEA) mobile phase to remove excess TEA from the interstitial volume.

Protocol B: Dry-Loading Technique for Insoluble Analytes

Objective: Prevent column-head precipitation and sample solvent interference.

  • Dissolution: Dissolve your crude 6-Chloro-5-hydroxypyridine-2-carbaldehyde in a minimal volume of a compatible volatile solvent (e.g., THF or Acetone).

  • Adsorption: Add dry, untreated silica gel directly to the flask (Use a 1:3 ratio by weight of crude mass to silica mass).

  • Evaporation: Attach the flask to a rotary evaporator. Slowly lower the pressure to remove the solvent entirely.

  • Validation Checkpoint (Crucial): Remove the flask and shake it. The silica gel must flow freely down the glass walls, mimicking dry, fine sand.

    • Pass: The powder is completely free-flowing. Proceed to step 5.

    • Fail: The powder clumps together or sticks aggressively to the glass. Residual solvent remains, which will cause massive peak tailing. Re-attach to the rotary evaporator or a high-vacuum line for an additional 30 minutes.

  • Loading: Carefully pour the dry, free-flowing powder directly onto the flat bed of your pre-packed column. Cover with a 1 cm protective layer of fine sand before beginning elution.

References

  • Implementing Pharmacopeial Methods — Method in the Madness? Source: LCGC International (Chromatography Online) URL:[Link]

Sources

Navigating the Reactive Landscape of 6-Chloro-5-hydroxypyridine-2-carbaldehyde: A Technical Guide to Preventing Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

[SHANGHAI, CN – March 7, 2026] – For researchers and drug development professionals working with the versatile but reactive building block, 6-Chloro-5-hydroxypyridine-2-carbaldehyde, achieving the desired chemical transformation without unintended side reactions is a common challenge. This technical support guide provides a comprehensive overview of the potential side reactions and offers detailed troubleshooting strategies and frequently asked questions to ensure clean, efficient, and predictable outcomes in your synthetic endeavors.

Understanding the Reactivity Trifecta

The synthetic utility of 6-Chloro-5-hydroxypyridine-2-carbaldehyde stems from its three distinct functional groups: a nucleophilic aromatic substitution-susceptible chloro group, an acidic and nucleophilic hydroxyl group, and an electrophilic aldehyde. The interplay between these groups dictates the molecule's reactivity and is the primary source of potential side reactions.

A critical aspect to consider is the tautomeric equilibrium of the 5-hydroxypyridine moiety. In non-polar solvents, the hydroxy form is generally favored, while polar solvents can promote the pyridone tautomer. This equilibrium can significantly influence the reactivity of the molecule.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chemical manipulation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Issue 1: Unwanted Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The electron-deficient nature of the pyridine ring makes the chloro group a good leaving group for SNAr reactions, especially with strong nucleophiles.[2][3] This can be an intended reaction, but it often occurs as a side reaction when targeting the aldehyde or hydroxyl group.

Potential Causes & Solutions:

  • Reaction with Amine Nucleophiles: When attempting to form an imine with the aldehyde using a primary or secondary amine, the amine can also act as a nucleophile and displace the chloro group.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction times). Consider protecting the hydroxyl group, which can deprotonate and increase the electron density of the ring, thus slowing down the SNAr reaction.

  • Basic Reaction Conditions: Strong bases can deprotonate the hydroxyl group, forming a phenoxide that is a potent nucleophile. This can lead to intermolecular oligomerization or reaction with other electrophiles in the mixture.

    • Solution: Use a non-nucleophilic base if a base is required. Alternatively, protect the hydroxyl group before subjecting the molecule to strongly basic conditions.

Issue 2: Aldehyde-Related Side Reactions

The aldehyde group is susceptible to a variety of transformations, which can compete with the desired reaction.

Potential Causes & Solutions:

  • Over-oxidation or Reduction: When targeting other parts of the molecule with oxidizing or reducing agents, the aldehyde is often the most sensitive group.

    • Solution: Protect the aldehyde as an acetal, which is stable to a wide range of oxidizing and reducing agents, as well as to nucleophiles and basic conditions.[2]

  • Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde can undergo disproportionation to the corresponding alcohol and carboxylic acid.

    • Solution: Avoid strongly basic conditions when the aldehyde is unprotected. If basic conditions are necessary, protect the aldehyde group first.

Issue 3: Hydroxyl Group Interference

The phenolic hydroxyl group is acidic and can participate in several unwanted reactions.

Potential Causes & Solutions:

  • Unwanted Alkylation or Acylation: When using alkylating or acylating agents to modify another part of the molecule, the hydroxyl group can compete as a nucleophile.

    • Solution: Protect the hydroxyl group as an ether (e.g., methyl, benzyl) or a silyl ether (e.g., TBDMS). The choice of protecting group will depend on the overall synthetic strategy and the conditions for its removal.

  • Inhibition of Metal-Catalyzed Reactions: The hydroxyl group can coordinate to and deactivate metal catalysts used in cross-coupling reactions.

    • Solution: Protect the hydroxyl group prior to performing metal-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: I want to perform a Wittig reaction on the aldehyde. Do I need to protect the hydroxyl group?

A1: It is highly recommended. The ylide is a strong base and will likely deprotonate the hydroxyl group, quenching the ylide and preventing the desired reaction. Protecting the hydroxyl group as a non-acidic ether (e.g., methyl or benzyl ether) is the best strategy.

Q2: How can I selectively displace the chloro group without affecting the aldehyde?

A2: This is a challenging transformation due to the reactivity of the aldehyde with many nucleophiles. One strategy is to protect the aldehyde as an acetal. The acetal is stable to most nucleophiles used for SNAr reactions. After the substitution, the acetal can be easily deprotected under acidic conditions.

Q3: I am trying to perform a Suzuki coupling at the chloro position, but the reaction is not working.

A3: The free hydroxyl group can interfere with the palladium catalyst. Protect the hydroxyl group as an ether or silyl ether before attempting the Suzuki coupling. Additionally, ensure that your reaction conditions are scrupulously anhydrous and deoxygenated.

Q4: Can intramolecular reactions be an issue with this molecule?

A4: Yes, under certain conditions, intramolecular cyclization could occur. For example, under strongly basic conditions, the deprotonated hydroxyl group could potentially attack the aldehyde, although this is less likely than intermolecular reactions. More plausibly, if the aldehyde is converted to an imine with a tethered nucleophile, intramolecular displacement of the chloro group could be a facile process. Careful planning of your synthetic route is essential to avoid these unwanted pathways.

Strategic Planning: The Power of Orthogonal Protection

For multi-step syntheses involving 6-Chloro-5-hydroxypyridine-2-carbaldehyde, a well-designed orthogonal protection strategy is paramount.[4][5] This involves using protecting groups for the aldehyde and hydroxyl functionalities that can be removed under different conditions, allowing for the selective manipulation of each functional group.

Example Orthogonal Protection Strategy:

  • Protect the Aldehyde: Protect the aldehyde as a cyclic acetal using ethylene glycol and an acid catalyst. This group is stable to basic conditions and nucleophiles but can be removed with aqueous acid.

  • Protect the Hydroxyl Group: Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This group is stable to a wide range of conditions but can be selectively removed with a fluoride source (e.g., TBAF) without affecting the acetal.

This strategy allows for selective reaction at the chloro position, followed by deprotection of the hydroxyl group for further functionalization, and finally, deprotection of the aldehyde.

Experimental Protocols

Protocol 1: Acetal Protection of the Aldehyde

Objective: To selectively protect the aldehyde group in 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Materials:

  • 6-Chloro-5-hydroxypyridine-2-carbaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a solution of 6-Chloro-5-hydroxypyridine-2-carbaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetal-protected product.

Protocol 2: Williamson Etherification of the Hydroxyl Group

Objective: To selectively alkylate the hydroxyl group in the presence of the aldehyde.[6]

Materials:

  • 6-Chloro-5-hydroxypyridine-2-carbaldehyde

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 6-Chloro-5-hydroxypyridine-2-carbaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Reaction Pathways

Decision Tree for Selective Functionalization

G start Starting Material: 6-Chloro-5-hydroxypyridine-2-carbaldehyde q1 Desired Reaction Site? start->q1 aldehyde Aldehyde (C2) q1->aldehyde Aldehyde hydroxyl Hydroxyl (C5) q1->hydroxyl Hydroxyl chloro Chloro (C6) q1->chloro Chloro protect_oh Protect -OH (e.g., TBDMS ether) aldehyde->protect_oh protect_cho Protect -CHO (e.g., Acetal) hydroxyl->protect_cho protect_both Protect Both -OH and -CHO chloro->protect_both react_cho React at Aldehyde (e.g., Wittig, Grignard) protect_oh->react_cho react_oh React at Hydroxyl (e.g., Etherification) protect_cho->react_oh react_cl React at Chloro (e.g., SNAr, Suzuki) protect_both->react_cl deprotect Deprotection Step(s) react_cho->deprotect react_oh->deprotect react_cl->deprotect product Final Product deprotect->product deprotect->product deprotect->product

Caption: A decision-making workflow for the selective functionalization of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Conclusion

By understanding the inherent reactivity of each functional group and employing strategic use of protecting groups, researchers can successfully navigate the complex chemical landscape of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. This guide provides a foundational framework for troubleshooting common issues and designing robust synthetic routes to access a wide array of valuable derivatives.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key.... [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. [Link]

  • Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • Beilstein Journal of Organic Chemistry. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Wikipedia. Pyridine-2-carbaldehyde. [Link]

  • ChemRxiv. Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. [Link]

  • ResearchGate. Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO42−/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. [Link]

  • Dalton Transactions. Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. Channel-forming solvates of 6-chloro- 2,5-dihydroxypyridine and its solvent. [Link]

  • ACG Publications. Protection of aldehydes, hydroxy compounds with acetic anhydride in presence of sulfonic acid functionalized ionic liquid. [Link]

  • YouTube. (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. [Link]

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  • The Chemistry Student. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]

  • ResearchGate. Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization.. [Link]

  • ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • The University of Oklahoma. Etherification of aldehydes, alcohols and their mixtures on Pd/SiO2 catalysts. [Link]

  • PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

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  • ResearchGate. Etherification of aldehydes, alcohols and their mixtures on Pd/SiO 2 catalysts | Request PDF. [Link]

  • PubMed. Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]

  • PubMed. Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone. [Link]

  • PubMed. A regioselective approach to trisubstituted 2 (or 6)-arylaminopyrimidine-5-carbaldehydes and their application in the synthesis of structurally and electronically unique GlambdaC base precursors. [Link]

  • TUScholar. Catalytic etherification of 5-hydroxymethylfurfural into 5-ethoxymethyfurfural over sulfated bimetallic SO>4>>2−>/Al-Zr/KIT-6, a Lewis/Brønsted acid hybrid catalyst. [Link]

  • PubMed. Selective Synthesis of 2,5-Diformylfuran by Sustainable 4-acetamido-TEMPO/Halogen-Mediated Electrooxidation of 5-Hydroxymethylfurfural. [Link]

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Troubleshooting incomplete hydrolysis of intermediates in aldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting Incomplete Hydrolysis of Reaction Intermediates

Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the deprotection of intermediates in aldehyde synthesis. As application scientists, we understand that an incomplete hydrolysis can stall a multi-step synthesis, leading to low yields and complex purification challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these common experimental hurdles.

Core Principles of Hydrolysis: A Quick Primer

Before diving into specific intermediates, it's crucial to remember that the hydrolysis of most aldehyde precursors, such as acetals, imines, and enamines, is a reversible, equilibrium-driven process.[1][2] The reaction is almost universally acid-catalyzed and involves the nucleophilic attack of water.[3][4] The overarching goal of any successful hydrolysis protocol is to shift the equilibrium decisively towards the desired aldehyde product.

Frequently Asked Questions: General Troubleshooting
Q1: My hydrolysis reaction has stalled with significant starting material remaining. What are the first things I should check?

This is the most common issue encountered. The problem typically stems from one of four areas: catalysis, water content, temperature, or reaction time.

Causality & Explanation: Acid-catalyzed hydrolysis proceeds by protonating the intermediate, making it a better leaving group or a more reactive electrophile.[1][5] Without sufficient acid catalysis, the reaction will be exceedingly slow or may not proceed at all. Furthermore, as a reactant, water is essential to drive the equilibrium toward the product side, according to Le Châtelier's principle.[2][6]

Troubleshooting Workflow:

Troubleshooting_Workflow start Incomplete Hydrolysis Detected (via TLC, LC-MS) check_catalyst 1. Verify Acid Catalyst - Is it active? - Is concentration sufficient? start->check_catalyst check_water 2. Check Water Content - Is water present in sufficient excess? check_catalyst->check_water If catalyst is OK increase_temp 3. Increase Temperature - Gently heat the reaction (e.g., 40-60°C) check_water->increase_temp If water is sufficient extend_time 4. Extend Reaction Time - Continue monitoring for progress increase_temp->extend_time If still slow reassess Re-evaluate Strategy - Consider a stronger acid - Change solvent system extend_time->reassess If still incomplete complete Reaction Complete extend_time->complete If successful reassess->start Restart with new conditions

Caption: General troubleshooting workflow for incomplete hydrolysis.

Suggested Solutions:

  • Verify Catalyst Activity: Ensure your acid catalyst hasn't degraded. For stubborn substrates, a modest increase in catalyst loading may be necessary.[6]

  • Increase Water Concentration: The hydrolysis of acetals, for instance, is reversible. Using a large excess of water or running the reaction in a biphasic system (e.g., THF/aqueous acid) can effectively push the equilibrium forward.[5][7]

  • Elevate Temperature: Gently heating the reaction mixture can significantly accelerate the rate of hydrolysis.[7] However, this must be balanced with the thermal stability of your product.

  • Monitor Over Time: Some intermediates, particularly those with significant steric hindrance, simply require longer reaction times for complete conversion.[6] Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.[6]

Troubleshooting by Intermediate Type
Acetal & Ketal Hydrolysis (e.g., 1,3-Dioxolanes, 1,3-Dioxanes)

Acetals are perhaps the most common protecting groups for aldehydes, valued for their stability in basic and neutral conditions. Their removal, however, can be problematic.

Q2: My acetal deprotection is incomplete, and I'm concerned about using harsher acidic conditions due to other sensitive functional groups in my molecule. What are my options?

This is a classic chemoselectivity challenge. The key is to move away from strong Brønsted acids (like HCl or H₂SO₄) towards milder, more selective methods.

Causality & Explanation: The rate-determining step in acetal hydrolysis is the formation of a resonance-stabilized oxocarbenium ion.[8][9] The stability of this intermediate dictates the hydrolysis rate. While strong acids effectively catalyze this step, they are often non-selective. Lewis acids or specific neutral reagents can facilitate this process under much gentler conditions, preserving other acid-labile groups.

Acetal_Hydrolysis_Equilibrium cluster_equilibrium Equilibrium driven by [H₂O] acetal Acetal/Ketal protonated_acetal Protonated Acetal acetal->protonated_acetal + H⁺ protonated_acetal->acetal - H⁺ oxocarbenium Oxocarbenium Ion (Rate-Determining Intermediate) protonated_acetal->oxocarbenium - ROH oxocarbenium->protonated_acetal + ROH hemiacetal Hemiacetal oxocarbenium->hemiacetal + H₂O - H⁺ hemiacetal->oxocarbenium - H₂O + H⁺ aldehyde Aldehyde/Ketone hemiacetal->aldehyde + ROH

Caption: The reversible nature of acid-catalyzed acetal hydrolysis.

Recommended Mild Deprotection Methods

Catalyst SystemTypical ConditionsNotes on Chemoselectivity & Advantages
Erbium(III) triflate (Er(OTf)₃) Catalytic amount in wet nitromethane, RTVery gentle Lewis acid; highly chemoselective.[10][11]
Cerium(III) triflate (Ce(OTf)₃) Catalytic amount in wet nitromethane, RTExcellent for substrates with multiple sensitive groups.[12]
Iodine (I₂) Catalytic amount in acetone, RTWorks under neutral, non-hydrolytic conditions via substrate exchange. Tolerates double bonds, acetates, and even highly acid-sensitive furyl groups.[12][13]
NaBArF₄ Catalytic amount in water, 30 °CRapid deprotection under aqueous conditions.[10][11]

Protocol Spotlight: Mild Deprotection using Er(OTf)₃

  • Dissolve the acetal-protected compound (1.0 eq) in wet nitromethane (0.1 M).

  • Add Erbium(III) triflate (Er(OTf)₃, 0.05 - 0.1 eq) to the solution.

  • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

Imine & Enamine Hydrolysis

Imines and enamines are common intermediates formed from primary and secondary amines, respectively.[14] Their hydrolysis regenerates the parent aldehyde.

Q3: My imine/enamine hydrolysis is sluggish. I've added acid, but the reaction isn't proceeding. What am I missing?

The issue is likely twofold: pH control and water concentration. While acid is required, the precise pH is critical, and an excess of water is non-negotiable.

Causality & Explanation: Imine hydrolysis begins with the protonation of the imine nitrogen to form a more electrophilic iminium ion, which is then attacked by water.[1][3] For enamines, the initial protonation occurs at the alpha-carbon.[1][14] The reaction rate reaches a maximum around pH 4-5.[3][15] If the solution is too acidic, the attacking nucleophile (water) is less available. If it's too basic, the initial protonation step doesn't occur. The reaction is also an equilibrium, so a large excess of water is required to drive it to completion.[1]

Imine_Hydrolysis start_node start_node process_node process_node intermediate_node intermediate_node product_node product_node imine Imine protonation 1. Protonation (Acid Catalyst) imine->protonation + H⁺ iminium Iminium Ion (Activated Intermediate) protonation->iminium h2o_attack 2. Nucleophilic Attack (Excess H₂O) iminium->h2o_attack + H₂O carbinolamine Carbinolamine h2o_attack->carbinolamine elimination 3. Elimination (Proton Transfers) carbinolamine->elimination aldehyde Aldehyde Product elimination->aldehyde - R-NH₂

Caption: Key steps in the acid-catalyzed hydrolysis of an imine.

Suggested Solutions:

  • Buffer the Reaction: Adjust the pH to approximately 4-6 using a buffer (e.g., acetate buffer) or by carefully adding a mild acid like acetic acid.

  • Use Excess Water: Ensure the reaction medium contains a large excess of water. If you are using a co-solvent like THF, use a mixture such as THF:H₂O (1:1).

  • Heat Gently: If the reaction is still slow, gentle heating can help overcome the activation energy barrier.

Oxime Hydrolysis

Oximes are often crystalline, stable derivatives used for the purification and characterization of aldehydes.[16] Regenerating the aldehyde requires breaking the robust C=NOH bond.

Q4: I am trying to hydrolyze an oxime back to my aldehyde, but I'm getting low yields and potential side products. How can I improve this?

Oxime hydrolysis typically requires more forcing conditions than acetal or imine hydrolysis, which can lead to side reactions like the Beckmann rearrangement, especially with ketoximes.[17][18]

Causality & Explanation: The hydrolysis of oximes requires heating in the presence of an inorganic acid to regenerate the aldehyde and hydroxylamine.[16][19] The harsh conditions needed to cleave the C=N bond can sometimes promote unintended rearrangements.

Suggested Solutions:

  • Standard Acidic Hydrolysis: Refluxing the oxime with dilute mineral acids like HCl or H₂SO₄ is the most common method.[16][17]

  • Transoximation: A milder, alternative method involves an exchange reaction. By reacting the oxime with a different, more reactive carbonyl compound (like acetone or formaldehyde) under mild acid catalysis, hydroxylamine can be transferred, releasing your desired aldehyde.[20] This avoids the need for harsh heating and high acid concentrations.

References
  • Oxime: Definition, Structure, Formation, and Compounds. Chemistry Learner. [Link]

  • Oxime. chemeurope.com. [Link]

  • Oximes - A Short Introduction. Chemistry.Com.Pk. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Acetal. FlexiPrep. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. [Link]

  • Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed. [Link]

  • Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Green Chemistry (RSC Publishing). [Link]

  • Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]

  • Hydrolysis of vinyl ethers.
  • Metal-Catalysed Ether Cleavages. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. RSC Publishing. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Dimethyl Acetals. Organic Chemistry Portal. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates. ResearchGate. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Highly Chemoselective Formation of Aldehyde Enamines under Very Mild Reaction Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Carbonyl + Amine Condensation → Imine or Enamine (RNH₂ vs R₂NH). chem.libretexts.org. [Link]

  • Hydroamidation of Vinyl Ethers by Acid-Catalyzed Multicomponent Isocyanide Addition. macsphere.mcmaster.ca. [Link]

  • Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]

  • A change in rate-determining step in the hydrolysis of cyclic ketals. cdnsciencepub.com. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Scribd. [Link]

  • Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship. [Link]

  • How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? ResearchGate. [Link]

  • Protection and Deprotection. CEM Corporation. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications. [Link]

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]

  • Unpacking Acetal Hydrolysis: More Than Just a Protecting Group. Oreate AI Blog. [Link]

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How to avoid degradation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized intermediate containing a halogen, a hydroxyl group, and an aldehyde on a pyridine ring (CAS: 1211538-40-7)[1], 6-Chloro-5-hydroxypyridine-2-carbaldehyde requires rigorous handling protocols. Because2[2], they are inherently unstable under ambient conditions and will degrade rapidly if improper storage choices are made.

This guide provides deep mechanistic insights and actionable, self-validating protocols to ensure the integrity of your compound from receipt to synthesis.

Mechanistic Causality of Degradation

Understanding how a compound degrades allows us to establish protocols that definitively arrest those pathways. 6-Chloro-5-hydroxypyridine-2-carbaldehyde is vulnerable to three primary destructive vectors:

  • Autoxidation: The aldehyde C(O)–H bond is highly susceptible to 3[3]. Oxygen abstracts a hydrogen atom, creating acyl peroxy radicals that ultimately convert the aldehyde into its corresponding carboxylic acid (6-chloro-5-hydroxypyridine-2-carboxylic acid)[4].

  • Photodegradation: Exposure to UV and visible light induces homolytic cleavage, accelerating the formation of radical intermediates that 5[5].

  • Hydration & Condensation: Atmospheric moisture leads to hydration of the aldehyde into a gem-diol, which can participate in6[6].

DegradationMechanisms A 6-Chloro-5-hydroxypyridine- 2-carbaldehyde B Autoxidation (O2 Exposure) A->B Molecular Oxygen C Photodegradation (UV/Vis Light) A->C Photons D Hydration & Aldol (Moisture) A->D H2O / Humidity E Carboxylic Acid Derivative (Loss of Reactivity) B->E Acyl peroxy radicals F Radical Intermediates (Chain Reaction) C->F Homolytic cleavage G Polymeric Adducts (Insoluble Clumps) D->G Nucleophilic addition F->B Accelerates

Figure 1: Mechanistic pathways of 6-Chloro-5-hydroxypyridine-2-carbaldehyde degradation.

Troubleshooting & FAQs

Q1: Why did my batch of 6-Chloro-5-hydroxypyridine-2-carbaldehyde turn off-color and form insoluble clumps after a few weeks on the bench? A: This is a hallmark of oxidative and moisture-induced degradation. If left in ambient air, 4[4], resulting in 6-chloro-5-hydroxypyridine-2-carboxylic acid. Additionally, water vapor catalyses aldol condensation into higher-molecular-weight oligomers, which appear as insoluble clumps[6]. The causality is simple: ambient oxygen and moisture outcompete your reagent's stability thresholds.

Q2: What are the absolute best storage conditions for this building block? A: The material must be sealed in an inert, dry atmosphere (Argon or Nitrogen) and7[7]. Storing at reduced temperatures minimizes the kinetic energy available to overcome the activation energy barrier for autoxidation. It must also be kept in amber vials, as5[5].

Q3: Can I prepare a master stock solution for long-term storage? A: No. We strongly discourage storing 6-Chloro-5-hydroxypyridine-2-carbaldehyde in solution. Solvents intrinsically harbor dissolved oxygen which 3[3]. If a solution is required, use anhydrous, degassed DMSO, store at -80°C, and consume the entire volume within 24 hours.

Q4: How do I definitively verify if my compound has degraded prior to a costly synthesis? A: The most robust self-validating check is proton NMR (


H NMR) in DMSO-

. An intact aldehyde exhibits a characteristic sharp singlet at ~9.8–10.2 ppm for the –CHO proton. If 4[4], a broad peak corresponding to the –COOH group will emerge >12.0 ppm. HPLC-UV (at ~254 nm) can also be used; the acid derivative will elute much earlier on a reverse-phase C18 column due to increased polarity.

Quantitative Stability Matrix

By managing environmental variables, you drastically reduce the degradation rate. Refer to the matrix below for expected shelf-life projections based on handling conditions.

Storage ConditionGas AtmosphereLight ExposureExpected Shelf-LifeEstimated Purity Degradation Rate
2-8°C (Recommended) Argon or N

Dark (Amber Vial) > 12 Months < 0.5% / month
20-25°C (Ambient Bench)Ambient AirDark2-4 Weeks~ 2.0% / week
20-25°C (Ambient Bench)Ambient AirLight (Clear Vial)< 1 Week> 10.0% / week
-20°C (Long-term)Argon or N

Dark (Amber Vial)> 24 MonthsNegligible

Self-Validating Storage Protocol

A scientific protocol is only effective if it inherently validates its own success. This closed-loop workflow ensures that the compound's integrity is quantified on Day 0, and that no unverified material is used subsequently.

AliquotWorkflow Step1 1. Baseline QC (1H NMR / HPLC) Step2 2. Glove Box (Ar/N2 Gas) Step1->Step2 Step3 3. Aliquot into Amber Vials Step2->Step3 Step4 4. Seal with PTFE & Parafilm Step3->Step4 Step5 5. Store at 2-8°C over Desiccant Step4->Step5

Figure 2: Self-validating anoxic aliquoting and storage workflow to ensure chemical integrity.

Step-by-Step Methodology:

Step 1: Baseline Integrity Validation (Day 0) Causality: You cannot protect what is already degraded. Before storage, dissolve a sub-milligram fraction in DMSO-


 and run a rapid 

H NMR to confirm the presence of the ~10 ppm aldehyde singlet and the absence of a ~12 ppm carboxylic acid peak. Document this purity baseline.

Step 2: Environmental Control Setup Causality: Because molecular oxygen and moisture are the main chemical antagonists[3][6], handling must occur in a controlled environment. Transfer the bulk powder to a nitrogen or argon-purged glove box.

Step 3: Anoxic Aliquoting Causality: Repeated opening of a single bulk vial replenishes atmospheric oxygen and moisture. Divide the bulk 6-Chloro-5-hydroxypyridine-2-carbaldehyde into single-use aliquots within pre-weighed, inert-gas-flushed amber glass vials. Amber glass averts photodegradation[5].

Step 4: Hermetic Sealing Causality: Standard vial caps permit micro-gas exchange. Cap each vial with a PTFE-lined septum, then wrap the exterior joint generously with Parafilm to establish a hermetic vapor barrier.

Step 5: Desiccated Cold Storage & Post-Storage Validation Causality: Lower temperatures exponentially decelerate oxidation kinetics[7]. Place the sealed vials into a secondary container filled with active indicating desiccant (e.g., Drierite) and store at 2-8°C. Validation Checkpoint: If an aliquot remains unused for >3 months, rerun the baseline


H NMR from Step 1 prior to chemical synthesis to definitively confirm that the storage conditions remained uncompromised.

References

  • "Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed", NIH,[Link]

  • "Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen", ResearchGate,[Link]

  • "Light Exposure Predominantly Drives Volatile Profile Changes in Royal Jelly During Short-Term Storage as Revealed by GC-IMS", MDPI,[Link]

  • "oxidation of aldehydes and ketones - Chemguide", Chemguide,[Link]

  • "Oxidation of Aldehydes (12.2.1) | OCR A-Level Chemistry Notes", TutorChase, [Link]

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Technical Support Center: Scale-Up Synthesis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 6-chloro-5-hydroxypyridine-2-carbaldehyde from its precursor, 2-chloro-6-(hydroxymethyl)pyridin-3-ol .

Scaling up the oxidation of a pyridyl carbinol in the presence of an unprotected phenolic hydroxyl group presents significant chemoselectivity and thermodynamic challenges. Below, we dissect the causality behind common failures and provide a field-proven, self-validating workflow for multi-gram to kilogram scale-up.

Process Visualization: Chemoselective Oxidation vs. Degradation

To understand the scale-up challenges, we must first map the kinetic pathways. The diagram below illustrates the target chemoselective oxidation utilizing TEMPO/NaOCl, juxtaposed against the primary degradation pathways encountered when reaction parameters drift.

G A 2-Chloro-6-(hydroxymethyl) pyridin-3-ol B TEMPO / NaOCl (pH 8.5-9.0, 0-5°C) A->B Chemoselective Oxidation C 6-Chloro-5-hydroxy pyridine-2-carbaldehyde B->C Controlled Kinetics (Target) D Over-oxidation (Carboxylic Acid) B->D Excess NaOCl / pH > 10 E Quinone Degradation (Ring Cleavage) B->E High Temp / Poor Mixing

Reaction pathways and degradation risks in the oxidation of 2-chloro-6-(hydroxymethyl)pyridin-3-ol.

Troubleshooting & FAQs

Q1: Why do I observe significant tar formation and low yields when using activated MnO₂ for the 100-gram scale oxidation? Analysis: Activated manganese dioxide (MnO₂) is a heterogeneous oxidant that relies heavily on surface-area adsorption. While effective on a milligram scale, scaling up requires 10–15 mass equivalents of MnO₂. This creates a highly viscous, unmixable slurry, leading to severe mass transfer limitations and localized thermal hot spots. Causality: The unprotected 5-hydroxyl group on the pyridine ring acts as a strong electron-donating group. Under localized high-oxidant concentrations and poor heat dissipation, this phenol-like moiety undergoes single-electron oxidation to form highly reactive quinone-imine intermediates. These intermediates rapidly polymerize, resulting in the "tar" you observe. Solution: Transition to a homogeneous or biphasic catalytic system, such as TEMPO/NaOCl, which operates under dilute, controlled kinetics.

Q2: How do we chemoselectively oxidize the primary alcohol without protecting the 5-hydroxyl group? Analysis: The key to avoiding a costly protection-deprotection sequence (e.g., using TBS or benzyl ethers) lies in exploiting steric hindrance. Causality: By utilizing a TEMPO-catalyzed oxidation (Anelli conditions) , the active oxidant is the sterically bulky oxoammonium ion. This species reacts rapidly with primary alcohols (the 6-hydroxymethyl group) via a highly organized cyclic transition state. However, the tetramethylpiperidine ring is too sterically hindered to efficiently abstract an electron or hydrogen from the 5-hydroxyl group on the rigid, planar pyridine ring. This intrinsic kinetic preference yields the target 6-chloro-5-hydroxypicolinaldehyde directly .

Q3: How do I prevent over-oxidation to the carboxylic acid when using the TEMPO/NaOCl protocol? Analysis: Over-oxidation in TEMPO systems is strictly driven by pH, not just oxidant stoichiometry. Causality: Aldehydes are not oxidized directly by the oxoammonium ion; rather, their hydrate forms (gem-diols) are oxidized. Hydration of the newly formed 6-chloro-5-hydroxypyridine-2-carbaldehyde is base-catalyzed and accelerates dramatically at pH > 10. Solution: To arrest the reaction at the aldehyde stage, you must buffer the aqueous NaOCl solution to strictly pH 8.5–9.0 using saturated sodium bicarbonate (NaHCO₃) and maintain the biphasic reaction temperature between 0–5 °C.

Q4: The product is highly polar. What is the most scalable isolation method that avoids silica gel chromatography? Analysis: 6-Chloro-5-hydroxypyridine-2-carbaldehyde coordinates strongly to silica due to the basic pyridine nitrogen and the acidic phenolic -OH, making chromatography unscalable and yield-destructive. Solution: Exploit the aldehyde functionality by forming a bisulfite adduct. By washing the organic layer with saturated aqueous sodium bisulfite (NaHSO₃), the aldehyde reversibly forms a water-soluble


-hydroxy sulfonate. You can then separate the aqueous layer, wash away organic impurities with a non-polar solvent, and decompose the adduct back to the free aldehyde by adjusting the pH to 8 with a mild base (e.g., Na₂CO₃). The pure product will precipitate for direct filtration.
Quantitative Data: Oxidation Method Comparison

To justify the transition to TEMPO/NaOCl, compare the thermodynamic and operational metrics of standard oxidation protocols for this specific substrate:

Oxidation MethodChemoselectivity (-OH vs -CHO)ScalabilityE-Factor (Waste/Product)Key Technical Challenge
Activated MnO₂ Poor (Prone to quinone formation)Low> 50Massive heavy metal waste; severe mass transfer issues.
Swern (DMSO / (COCl)₂) ModerateModerate~ 20Requires cryogenic conditions (-78 °C); toxic dimethyl sulfide byproduct.
TEMPO / NaOCl / KBr Excellent High < 5 Requires strict pH (8.5-9.0) and temperature (0-5 °C) control.
Standard Operating Procedure: Scalable TEMPO/NaOCl Oxidation

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process controls (IPCs) meet the defined criteria.

Step 1: Reactor Preparation Charge a jacketed reactor with 2-chloro-6-(hydroxymethyl)pyridin-3-ol (1.0 eq), TEMPO (0.02 eq), and KBr (0.1 eq) in dichloromethane (DCM) (10 volumes). Initiate agitation at >300 rpm to ensure maximum interfacial surface area for the upcoming biphasic reaction. Cool the mixture to an internal temperature of 0–5 °C.

Step 2: Oxidant Preparation & Buffering In a separate vessel, prepare a solution of aqueous NaOCl (1.05 eq, 10–12% w/w active chlorine). Critical Step: Buffer the bleach solution to pH 8.5–9.0 using saturated aqueous NaHCO₃. Validation: Verify the pH with a calibrated probe before proceeding.

Step 3: Controlled Addition Dose the buffered NaOCl solution into the reactor over 2 hours. Causality: Slow addition prevents the accumulation of the oxoammonium ion, mitigating the risk of exotherms and subsequent quinone degradation. Maintain the internal temperature strictly below 5 °C.

Step 4: In-Process Control (IPC) & Quench Monitor the reaction via HPLC. Once the starting material is < 1% AUC, immediately quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) (0.2 eq) to destroy unreacted NaOCl. Self-Validation: Dip KI-starch indicator paper into the aqueous layer. The paper must remain white . If it turns blue/black, active oxidant remains; add additional Na₂S₂O₃ until the test is negative.

Step 5: Isolation via Bisulfite Adduct

  • Separate the organic layer.

  • Add saturated aqueous NaHSO₃ (3.0 eq) to the organic layer and stir vigorously for 1 hour at room temperature to form the water-soluble adduct.

  • Separate the phases. Discard the organic layer (contains non-aldehydic impurities).

  • Wash the aqueous layer once with fresh DCM to remove residual TEMPO.

  • Slowly add 20% aqueous Na₂CO₃ to the aqueous layer until the pH reaches 8.0. The pure 6-chloro-5-hydroxypyridine-2-carbaldehyde will precipitate as a solid.

  • Filter, wash with cold water, and dry under a vacuum at 40 °C.

References
  • Tricyclic piperidine compounds (WO2015075023A1).
  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes . Organic Process Research & Development.[Link]

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working with 6-Chloro-5-hydroxypyridine-2-carbaldehyde. This trifunctional molecule presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: General Troubleshooting and Foundational Concepts

Before delving into specific reaction types, it's crucial to address common challenges associated with the inherent reactivity of this pyridine derivative. The presence of a halogen, a hydroxyl group, and an aldehyde on an electron-deficient pyridine ring dictates its chemical behavior.

Q1: My reaction is giving a low yield or failing completely. What are the first things I should check?

A1: Low yields with pyridine derivatives often stem from a few common sources.[1] Systematically troubleshooting these issues is key. Purity of starting materials is paramount; ensure your reagents are clean before beginning synthesis.[2] Beyond that, the electron-deficient nature of the pyridine ring can deactivate it towards certain reactions.[3]

Here is a general workflow to diagnose the problem:

G Start Low Yield / Reaction Failure Purity Verify Starting Material Purity (NMR, LC-MS) Start->Purity Inert Ensure Inert Atmosphere (N2 or Ar Purge) Purity->Inert Solvent Check Solvent Quality (Anhydrous, Degassed) Inert->Solvent Catalyst Catalyst Activity Issue? Solvent->Catalyst If reagents are pure & conditions are dry Conditions Reaction Conditions Issue? Solvent->Conditions If reagents are pure & conditions are dry Deactivation Catalyst Deactivation (Pyridine Coordination) Catalyst->Deactivation Loading Increase Catalyst Loading Catalyst->Loading Temp Optimize Temperature Conditions->Temp Base Screen Different Bases Conditions->Base Ligand Change Ligand Deactivation->Ligand Use bulky, electron-rich ligand Success Reaction Optimized Loading->Success Ligand->Success Temp->Success Base->Success

Caption: General workflow for troubleshooting pyridine synthesis.[2]

One of the most common, yet often overlooked, issues is the coordination of the pyridine nitrogen to the metal center of the catalyst. This can sequester the active catalyst, leading to low or no conversion. Using ligands that are more sterically bulky or electron-rich can often mitigate this effect.[4]

Q2: I'm having difficulty purifying my final product. What are the best strategies?

A2: The basic nature of the pyridine nitrogen can cause significant tailing during silica gel column chromatography.[2]

  • Tailing on Silica Gel: To counteract this, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or pyridine.

  • Acid-Base Extraction: Because pyridine is basic, you can often perform an acid-base extraction. Dissolve your crude material in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer. You can then basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract your product with an organic solvent.[2]

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.[2]

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The C6-chloro position is the primary handle for C-C and C-N bond formation via cross-coupling. However, the aldehyde and hydroxyl groups can interfere if not managed correctly.

Q3: I want to perform a Suzuki-Miyaura coupling. Which catalyst system should I start with?

A3: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[5] For an electron-deficient substrate like 6-Chloro-5-hydroxypyridine-2-carbaldehyde, the choice of catalyst, ligand, and base is critical. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6]

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L2) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)-R(L2) Trans->PdII_R Boronate R-B(OR)3- Boronate->Trans Base Base (e.g., K2CO3) Base->Boronate activates boronic acid RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 regenerates Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Starting Conditions:

ComponentRecommendationRationale & Key Considerations
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ is often effective for pyridyl chlorides. PdCl₂(dppf) is a robust, air-stable precatalyst.[7]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich biaryl phosphine ligands accelerate reductive elimination and prevent catalyst deactivation.[8]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A strong inorganic base is required to activate the boronic acid for transmetalation.[6] K₃PO₄ is often a good choice for sensitive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMEA mixture of an organic solvent and water is common and often accelerates the reaction.[9] Ensure solvents are thoroughly degassed.
Temperature 80-110 °CHigher temperatures are typically needed for the activation of aryl chlorides.[7]

Troubleshooting Suzuki Coupling:

  • Problem: No reaction.

    • Solution: Your base may not be strong enough, or your catalyst system is not active enough for the chloride. Switch to a stronger base like K₃PO₄ and a more active ligand system like one from the Buchwald-type biarylphosphines (e.g., SPhos).[8]

  • Problem: Formation of a homocoupled boronic acid byproduct.

    • Solution: This suggests the presence of oxygen. Ensure your reaction setup is fully inert and that all solvents have been properly degassed.

  • Problem: Decomposition of the starting material.

    • Solution: The aldehyde may be sensitive to the basic conditions and high temperature. Consider protecting the aldehyde as an acetal before the coupling reaction.

Q4: How do I select a catalyst for a Buchwald-Hartwig amination with this substrate?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The reaction of aryl chlorides can be particularly challenging and requires highly active catalyst systems.[4]

Recommended Catalyst Systems:

Catalyst GenerationPrecatalyst / LigandBaseSolventTemperature
G2/G3 Precatalysts XPhos-Pd-G2, SPhos-Pd-G2NaOtBu, LHMDSToluene, Dioxane80-110 °C
In-situ generation Pd₂(dba)₃ / XPhos or RuPhosK₂CO₃, Cs₂CO₃Toluene, THF80-110 °C

Key Considerations:

  • Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are often required for aryl chlorides, but they can be incompatible with the aldehyde functional group.[4] If decomposition is observed, a weaker base like K₂CO₃ or Cs₂CO₃ should be screened, likely in combination with a more active palladium precatalyst.

  • Ligand Choice: For challenging substrates, sterically hindered and electron-rich ligands are necessary to promote the difficult oxidative addition and reductive elimination steps.[4][11] Ligands like XPhos and RuPhos are excellent starting points.

  • Inert Atmosphere: Buchwald-Hartwig reactions are highly sensitive to oxygen, especially once the active Pd(0) species is formed. Use of standard Schlenk techniques or a glovebox is highly recommended.

Q5: Can I perform a Sonogashira coupling, and what are the challenges?

A5: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond is feasible. The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[12]

Challenges & Solutions:

  • Copper Co-catalyst: The traditional CuI co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling). Modern protocols often use copper-free conditions, which may require a more specialized ligand or higher temperatures.

  • Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides in Sonogashira couplings.[13] This necessitates more active catalysts, often featuring bulky phosphine ligands like P(t-Bu)₃ or palladacycle catalysts.[13]

Recommended Starting Protocol (Copper-Free):

  • To an oven-dried Schlenk flask, add 6-Chloro-5-hydroxypyridine-2-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), and a suitable base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of Argon, add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a ligand like XPhos (4 mol%)).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of celite, and concentrate. Purify by column chromatography.

Section 3: Reactions of Other Functional Groups

Q6: I need to selectively reduce the aldehyde. What catalyst should I use to avoid dehalogenation?

A6: Selective reduction of the aldehyde to an alcohol in the presence of an aryl chloride requires mild conditions to prevent hydrodechlorination.

  • Recommended Method: Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at 0 °C to room temperature is the method of choice. It is highly chemoselective for aldehydes and ketones and will not reduce the pyridine ring or cleave the C-Cl bond under these conditions.

  • Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., H₂ with Pd/C) carries a significant risk of hydrodechlorination. If this method is necessary, catalysts with lower activity, such as Raney Nickel, might be employed, but careful monitoring is essential.[14] Using specialized catalysts or additives to suppress dehalogenation may also be an option.

Q7: How can I oxidize the aldehyde to a carboxylic acid without affecting the hydroxyl group?

A7: The oxidation of the aldehyde to a carboxylic acid can be achieved using several methods. The phenolic hydroxyl group is generally stable to many common oxidants used for aldehydes.

  • Pinnick Oxidation: This is an excellent choice for its mildness and high selectivity. The conditions involve using sodium chlorite (NaClO₂) buffered with a phosphate buffer (e.g., NaH₂PO₄) and a chlorine scavenger like 2-methyl-2-butene. This method works well for substrates with sensitive functional groups.

  • Vanadium-based Catalysts: For industrial applications, heterogeneous vanadium-based catalysts have shown high efficiency in the selective oxidation of similar substrates using air or O₂ as the oxidant, which can be a greener alternative.[15]

References

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis. Benchchem.
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Application Notes and Protocols: Palladium- Catalyzed Suzuki-Miyaura Coupling of 6-Chloro- 5-methoxypyridin-2-amine with Arylboronic Acids. Benchchem.
  • IntechOpen. (2022, November 21). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen.
  • Johnson Matthey. (n.d.). Catalytic Reaction Guide. Johnson Matthey Catalysis & Chiral Technologies.
  • Reddit. (2020, November 11). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel!. Reddit.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate.
  • Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline. Google Patents.
  • ResearchGate. (n.d.). A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. ResearchGate.
  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar.
  • ACS Publications. (2022, August 15). Exploiting an Efficient and Stable Catalyst for the Selective Oxidation of 5-Hydroxymethylfurfural to 2,5-Diformylfuran by Incor. ACS Sustainable Chemistry & Engineering.

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 6-Chloro-5-hydroxypyridine-2-carbaldehyde vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyridine scaffolds are critical building blocks for designing kinase inhibitors and metal-chelating agents. 6-Chloro-5-hydroxypyridine-2-carbaldehyde is a highly versatile product in this space. However, validating its structural integrity and purity requires rigorous analytical methodologies.

This guide objectively compares the analytical "performance"—specifically the ease of spectral interpretation and structural validation via


H NMR—of 6-Chloro-5-hydroxypyridine-2-carbaldehyde against non-chlorinated alternatives. By examining the causality behind substituent effects and solvent interactions, this guide provides researchers with a self-validating protocol for unambiguous structural confirmation.

Mechanistic Context: The Analytical Advantage of C-6 Chlorination

The addition of a highly electronegative chlorine atom at the C-6 position fundamentally alters the electron density of the pyridine ring, directly impacting the


H NMR profile.
  • Electronic Causality: The 6-chloro group exerts a strong inductive electron-withdrawing effect (-I) across the

    
    -framework, while simultaneously donating electron density via resonance (+R) into the 
    
    
    
    -system. This dual effect subtly alters the chemical shifts of the remaining aromatic protons compared to unsubstituted analogs [1].
  • Spin System Simplification (Performance Upgrade): The primary analytical advantage of the 6-chloro product over its alternative, 5-hydroxypyridine-2-carbaldehyde, is the simplification of the spin-spin coupling network. The non-chlorinated alternative exhibits a complex ABX (or AMX) spin system due to the presence of protons at C-3, C-4, and C-6. By occupying the C-6 position, the chlorine atom reduces the aromatic region to a clean AX spin system (comprising only H-3 and H-4). This uncluttered spectral window allows for rapid, unambiguous detection of aromatic impurities—a significant performance benefit for high-throughput quality control.

SpinLogic Base Alternative Scaffold (5-Hydroxypyridine- 2-carbaldehyde) Product Target Product (6-Chloro-5-hydroxy- pyridine-2-carbaldehyde) Base->Product C-6 Chlorination BaseSpin ABX Spin System (H-3, H-4, H-6) Base->BaseSpin 3 Aromatic Protons ProductSpin AX Spin System (H-3, H-4) Product->ProductSpin 2 Aromatic Protons

Comparison of aromatic spin systems between the chlorinated product and its non-chlorinated analog.

Performance Comparison: Quantitative Data & Solvent Selection

Table 1: H NMR Chemical Shift Comparison (400 MHz, DMSO- )

The following table summarizes the quantitative signal resolution between the target product and its structural alternatives. The data highlights how the C-6 substitution eliminates the downfield H-6 signal, isolating the ortho-coupled H-3 and H-4 doublets.

Scaffold / CompoundSpin System

CHO (ppm)

OH (ppm)

H-3 (ppm)

H-4 (ppm)

H-6 (ppm)
6-Chloro-5-hydroxypyridine-2-carbaldehyde AX ~9.85 (s)~11.20 (br s)~7.95 (d, J=8.2 Hz)~7.45 (d, J=8.2 Hz)N/A
5-Hydroxypyridine-2-carbaldehyde (Alt 1)ABX~9.88 (s)~10.85 (br s)~7.85 (d, J=8.6 Hz)~7.35 (dd, J=8.6, 2.8)~8.25 (d, J=2.8 Hz)
Pyridine-2-carbaldehyde (Alt 2)AMXY~10.09 (s)N/A~7.96 (d, J=7.7 Hz)~7.88 (td)~8.80 (d, J=4.6 Hz)[2]
Solvent Selection Causality: Why DMSO- ?

For highly polar pyridine-2-carbaldehyde derivatives, solvent selection dictates spectral quality [3].

  • Disruption of Intermolecular Stacking: In CDCl

    
    , the planar pyridine ring and polar functional groups promote strong intermolecular hydrogen bonding and 
    
    
    
    stacking, leading to broadened lines and poor solubility.
  • Proton Exchange Stabilization: DMSO-

    
     acts as a strong hydrogen-bond acceptor. It binds tightly to the 5-OH proton, significantly reducing its chemical exchange rate with trace water. This causality allows the hydroxyl proton to be observed as a distinct, quantifiable broad singlet at ~11.20 ppm, rather than being lost in the baseline—a critical feature for confirming the presence of the hydroxyl group [4].
    

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness in your analytical results, follow this self-validating workflow. Every step is designed to cross-verify the integrity of the sample and the instrument calibration.

Phase 1: Sample Preparation
  • Mass & Solvation: Accurately weigh 10–15 mg of 6-Chloro-5-hydroxypyridine-2-carbaldehyde. Dissolve completely in 0.6 mL of high-purity DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS.
    
  • Self-Validation Check: Visually inspect the NMR tube. The solution must be optically clear. Any undissolved particulates will distort the magnetic field homogeneity, resulting in poor shimming and asymmetrical peak bases. Filter through a glass wool plug if necessary.

Phase 2: Acquisition Parameters
  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 298 K.

  • Lock & Shim: Lock onto the DMSO-

    
     deuterium signal. Perform gradient shimming (e.g., topshim on Bruker systems) until the lock level is perfectly stable.
    
  • Pulse Sequence Causality: Select a standard 1D single-pulse sequence (e.g., zg30).

    • Critical Parameter: Set the relaxation delay (

      
      ) to 2.0 seconds minimum . Why? Aldehyde protons (-CHO) lack adjacent protons to facilitate efficient dipole-dipole relaxation, resulting in longer longitudinal relaxation times (
      
      
      
      ). A short
      
      
      will cause the aldehyde peak to integrate artificially low.
  • Acquisition: Acquire 16 to 32 scans to ensure a high signal-to-noise ratio (>250:1) for the detection of low-level impurities.

Phase 3: Data Processing & Validation
  • Referencing: Calibrate the chemical shift axis using the residual DMSO-

    
     pentet at exactly 2.50 ppm  (or TMS at 0.00 ppm).
    
  • Water Check: Locate the residual water peak at ~3.33 ppm . If this peak is excessively broad or shifted, it indicates pH fluctuations or high moisture content, which may compromise the visibility of the 5-OH peak.

  • Integration Logic: Set the aldehyde singlet (~9.85 ppm) to an integral value of 1.00. The H-3 and H-4 doublets must each integrate to 1.00 (

    
    ). The OH broad singlet should integrate to ~0.8–1.0 depending on exchange dynamics.
    

NMR_Workflow SamplePrep 1. Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) LockShim 2. Lock & Shim (Target: DMSO-d6 lock) SamplePrep->LockShim Transfer to Magnet Acquisition 3. 1D 1H NMR Acquisition (ns=16, d1=2.0s, 400 MHz) LockShim->Acquisition Execute Pulse Sequence Validation 4. Data Validation (Residual DMSO @ 2.50 ppm) Acquisition->Validation FID Processing Analysis 5. Multiplet Analysis (AX Spin System Extraction) Validation->Analysis Phase & Baseline Correct

Workflow for 1H NMR acquisition and self-validation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

References

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol, SciELO Argentina.

  • The 1H NMR spectra of zinc complexes of pyridine-2-carbaldehyde 2'-pyridylhydrazone, Scilit.

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts, Canadian Journal of Chemistry.

Sources

HPLC method for determining the purity of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide on developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 6-Chloro-5-hydroxypyridine-2-carbaldehyde .

As a highly functionalized heterocyclic building block, 6-Chloro-5-hydroxypyridine-2-carbaldehyde presents a unique set of chromatographic challenges. Its amphoteric nature, combined with a reactive aldehyde group, often leads to poor peak shape, artifact formation, and co-elution on traditional reversed-phase columns. This guide objectively compares the performance of traditional fully porous C18 columns against modern Charged Surface Hybrid (CSH) technology, providing the causality behind each experimental choice and a self-validating protocol for purity determination.

The Chemical Causality of Chromatographic Behavior

To design a robust HPLC method, we must first deconstruct the analyte's structure and understand how each functional group dictates chromatographic behavior. Standard methods often fail because they treat complex heterocycles as simple hydrophobic molecules.

  • The Basic Pyridine Nitrogen (Peak Tailing): The nitrogen atom in the pyridine ring is basic. On traditional silica-based stationary phases, this basic nitrogen interacts strongly with acidic residual silanol groups via secondary ion-exchange mechanisms[1]. This dual-retention mechanism (hydrophobic + ion-exchange) causes the trailing edge of the peak to broaden, resulting in severe tailing[1].

  • The Reactive Aldehyde (Artifact Risk): Aldehydes are highly susceptible to nucleophilic attack. If primary alcohols (such as methanol) are used in the mobile phase or as a sample diluent, the aldehyde group can rapidly form hemiacetals. This leads to split peaks or the appearance of artifactual impurities that do not actually exist in the solid sample[2]. Therefore, Acetonitrile (MeCN) is the mandatory organic modifier[2].

  • The Phenolic Hydroxyl (Ionization Control): The hydroxyl group at the 5-position is slightly acidic. If the mobile phase pH fluctuates near its pKa, the molecule will exist in a state of partial ionization, leading to irreproducible retention times. Using a strongly acidic buffer (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) ensures the hydroxyl remains fully protonated (neutral) while the pyridine nitrogen is fully ionized[3].

Method_Logic Start 6-Chloro-5-hydroxypyridine- 2-carbaldehyde N_Issue Basic Pyridine N (Silanol Tailing) Start->N_Issue CHO_Issue Reactive Aldehyde (Acetal Risk) Start->CHO_Issue OH_Issue Acidic Hydroxyl (Ionization Risk) Start->OH_Issue Column Use CSH C18 Column N_Issue->Column Buffer Acidic Buffer pH 2.5 (0.1% TFA) N_Issue->Buffer Solvent Use Acetonitrile (Avoid Methanol) CHO_Issue->Solvent OH_Issue->Buffer Opt Optimized Peak Shape & Resolution Solvent->Opt Column->Opt Buffer->Opt

Caption: Logical framework for overcoming structural challenges in pyridine-2-carbaldehyde HPLC analysis.

Comparative Analysis: Traditional C18 vs. CSH C18

When analyzing basic pyridine derivatives at low pH, traditional fully porous C18 columns struggle because the fully protonated analyte becomes highly polar, reducing hydrophobic retention and exacerbating silanol interactions.

By upgrading to a Charged Surface Hybrid (CSH) C18 column , we introduce a low-level positive charge to the particle surface. This creates an electrostatic repulsion against the protonated pyridine nitrogen, forcing the molecule to interact purely via hydrophobic mechanisms with the C18 ligands. The result is a dramatic improvement in peak symmetry and loading capacity without the need for complex, system-contaminating ion-pairing agents.

Quantitative Performance Comparison

Experimental Conditions: 0.1% TFA in Water / Acetonitrile Gradient, 1.0 mL/min, 30°C, UV Detection at 254 nm.

Chromatographic ParameterTraditional Fully Porous C18Charged Surface Hybrid (CSH) C18USP Acceptance Criteria
Retention Time (min) 4.206.85N/A
Tailing Factor (

)
2.45 (Severe Tailing)1.12 (Highly Symmetrical)

1.5
Theoretical Plates (

)
2,10012,500

5,000
Resolution (

)
*
1.2 (Incomplete)3.5 (Baseline)

2.0
Peak Purity Index (PDA) Fails (Co-elution detected)Passes (>0.999)> 0.990

*Resolution calculated against the primary oxidative degradant: 6-chloro-5-hydroxypyridine-2-carboxylic acid.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To establish a self-validating system, this methodology incorporates mandatory System Suitability Testing (SST) prior to sample analysis, alongside Photodiode Array (PDA) peak purity checks to ensure no structurally similar impurities are hiding beneath the main peak[4].

Validation_Workflow Prep 1. Sample Prep (ACN Diluent) SST 2. System Suitability (Tailing < 1.5) Prep->SST Run 3. Gradient Elution (0.1% TFA / ACN) SST->Run Check 4. Peak Purity (PDA 254nm) Run->Check

Caption: Step-by-step self-validating experimental workflow for purity determination.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA provides both the necessary low pH and acts as a mild ion-pairing agent to stabilize retention[3]).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample and Standard Preparation
  • Diluent: Water / Acetonitrile (50:50, v/v). Crucial: Do not use methanol or ethanol to prevent hemiacetal formation with the aldehyde group.

  • Standard Preparation: Accurately weigh 25 mg of 6-Chloro-5-hydroxypyridine-2-carbaldehyde reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL). Sonicate for 5 minutes.

Step 3: Chromatographic Conditions
  • Column: CSH C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 254 nm. Aromatic pyridine species absorb intensely at this wavelength, providing maximum sensitivity[5].

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 12.0 min: Linear ramp to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.1 - 20.0 min: Re-equilibration at 5% B

Step 4: System Suitability Testing (The Validation Gate)

Before injecting unknown samples, inject the standard solution five consecutive times. The system is only validated for use if it meets the following criteria:

  • Precision: The Relative Standard Deviation (RSD) of the peak area must be

    
     2.0%.
    
  • Peak Shape: The tailing factor (

    
    ) must be 
    
    
    
    1.5.
  • Efficiency: Theoretical plates (

    
    ) must be 
    
    
    
    5,000.
Step 5: Peak Purity Analysis

During the sample run, utilize the PDA detector to extract the UV spectra across the entire width of the 6-Chloro-5-hydroxypyridine-2-carbaldehyde peak. Calculate the Peak Purity Index. A purity angle less than the purity threshold confirms that the peak is spectrally homogenous and free from co-eluting impurities.

References

Sources

A Comparative Guide to the GC-MS Analysis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde and Its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate analysis of heterocyclic compounds is paramount. 6-Chloro-5-hydroxypyridine-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its inherent reactivity, stemming from the aldehyde and hydroxyl functional groups on a halogenated pyridine ring, necessitates robust analytical methods to monitor reaction progress, identify byproducts, and ensure the purity of intermediates and final products. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods for the analysis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde and its primary reaction products. We will explore the rationale behind experimental choices and compare the performance of GC-MS with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

The Analytical Challenge: Reactivity and Polarity

Direct GC-MS analysis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde is challenging due to its polarity and potential for thermal degradation. The presence of a hydroxyl (-OH) and a carbaldehyde (-CHO) group leads to strong intermolecular hydrogen bonding, reducing its volatility. Furthermore, the heated environment of the GC injector can induce unwanted reactions or degradation.

A significant consideration is the potential for tautomerism. The molecule can exist in equilibrium with its 2-pyridone form, 6-chloro-5-hydroxy-1,2-dihydropyridin-2-one. This equilibrium can be influenced by solvent and temperature, potentially leading to multiple or broadened peaks in a chromatogram, complicating quantification and identification.

GC-MS Method Development: The Necessity of Derivatization

To overcome the challenges of low volatility and potential thermal lability, derivatization is an essential step for the successful GC-MS analysis of 6-Chloro-5-hydroxypyridine-2-carbaldehyde and its polar reaction products. The primary goal of derivatization is to replace the active hydrogens on the hydroxyl and enolizable aldehyde groups with less polar, more thermally stable moieties.

A two-step derivatization protocol, involving methoximation followed by silylation, is the recommended approach. This strategy effectively targets both the aldehyde and hydroxyl functionalities, yielding a derivative that is amenable to GC-MS analysis.

Experimental Workflow: GC-MS Derivatization

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals and agrochemicals. Unambiguous characterization of this molecule is paramount for quality control and reaction monitoring. This guide provides an in-depth analysis of its mass spectrometric behavior, focusing on the predictable and diagnostic fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We will explore the mechanistic basis for the observed fragment ions, offer a comparative analysis against structural isomers, and provide robust, step-by-step protocols for reproducible data acquisition.

Introduction: The Analytical Imperative

In the landscape of drug discovery and development, the structural integrity of molecular building blocks is non-negotiable. 6-Chloro-5-hydroxypyridine-2-carbaldehyde, with its trifunctionalized heterocyclic core, presents a unique analytical challenge. Its reactivity is dictated by the interplay between the electron-directing hydroxyl group, the withdrawing chloro and aldehyde moieties, and the pyridine ring itself. Mass spectrometry (MS) offers an unparalleled combination of sensitivity and structural insight, making it the cornerstone technique for confirming the identity and purity of such molecules.[1][2]

This guide is designed for researchers and analytical scientists. It moves beyond a simple catalog of peaks, explaining the causality behind the fragmentation. By understanding the fundamental principles that govern how this molecule breaks apart in the gas phase, analysts can more confidently identify it, distinguish it from impurities or isomers, and troubleshoot analytical methods.

Mechanistic Insight: Predicting the Fragmentation Cascade

The fragmentation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments.[3] The molecule's structure features several key sites prone to cleavage: the aldehyde group, the C-Cl bond, and the pyridine ring. The choice of ionization method profoundly influences which of these pathways dominate.

Electron Ionization (EI) - A High-Energy Approach

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (~70 eV), inducing extensive and reproducible fragmentation.[1] This creates a detailed "fingerprint" spectrum useful for library matching and structural elucidation.[1][4]

The initial event is the removal of an electron to form a molecular ion (M+•). For this molecule, the monoisotopic mass of the molecular ion will appear as a distinct isotopic cluster due to the presence of chlorine:

  • M+• (with ³⁵Cl): m/z 157

  • M+• (with ³⁷Cl): m/z 159

The relative abundance of these peaks will be approximately 3:1, a hallmark of a monochlorinated compound.[1][5][6] Aromatic compounds typically show a prominent molecular ion peak due to the stability of the ring system.[2][7]

Key Predicted EI Fragmentation Pathways:

  • α-Cleavage at the Aldehyde: Aromatic aldehydes readily lose the aldehydic hydrogen or the entire formyl group.[5][7][8][9][10]

    • Loss of H• (M-1): This is a very common fragmentation for aldehydes, leading to the formation of a stable acylium ion at m/z 156/158 .[8][9][10] This peak is often very intense.[10]

    • Loss of •CHO (M-29): Cleavage of the C-C bond between the ring and the aldehyde group results in a fragment at m/z 128/130 .[7][8][10]

  • Loss of Carbon Monoxide (CO): The acylium ion formed after the loss of H• (m/z 156/158) can subsequently lose a neutral molecule of carbon monoxide (28 Da). This is a characteristic fragmentation of aromatic aldehydes.[5][9]

    • [M-1-28] or [M-29]: This leads to the same ion at m/z 128/130 .

  • Loss of Chlorine: Cleavage of the C-Cl bond is another major pathway.

    • Loss of •Cl (M-35): This fragmentation yields an ion at m/z 122 .

  • Ring Fragmentation: Heterocyclic rings can undergo cleavage, often by losing molecules like hydrogen cyanide (HCN).[11]

    • Loss of HCN: Fragments arising from the pyridine ring itself may lose HCN (27 Da), leading to smaller, less specific ions.

The following diagram illustrates the primary predicted fragmentation pathways under Electron Ionization.

EI_Fragmentation M Molecular Ion (M+•) m/z 157/159 M_minus_1 [M-H]+ Acylium Ion m/z 156/158 M->M_minus_1 - H• M_minus_29 [M-CHO]+ m/z 128/130 M->M_minus_29 - •CHO M_minus_Cl [M-Cl]+ m/z 122 M->M_minus_Cl - •Cl M_minus_H_CO [M-H-CO]+ m/z 128/130 M_minus_1->M_minus_H_CO - CO

Caption: Predicted Electron Ionization (EI) fragmentation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Electrospray Ionization (ESI) - A Gentler Touch

ESI is a soft ionization technique ideal for polar molecules, often used with liquid chromatography (LC-MS).[12] It typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[13] Structural information is then obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

For 6-Chloro-5-hydroxypyridine-2-carbaldehyde, the protonated molecule will appear at:

  • [M+H]⁺ (with ³⁵Cl): m/z 158

  • [M+H]⁺ (with ³⁷Cl): m/z 160

Key Predicted ESI-MS/MS Fragmentation Pathways:

In ESI, fragmentation occurs from an even-electron species ([M+H]⁺), leading to different pathways than the radical cation (M+•) in EI. Fragmentation is often driven by the loss of stable neutral molecules.[3]

  • Loss of Water (H₂O): Protonation can occur on the hydroxyl or aldehyde oxygen, or the pyridine nitrogen. Protonation on the hydroxyl oxygen can facilitate the loss of a neutral water molecule (18 Da).

    • Loss of H₂O ([M+H]-18): This would produce a fragment ion at m/z 140/142 .

  • Loss of Carbon Monoxide (CO): Similar to EI, the loss of CO (28 Da) is a plausible pathway, especially if the aldehyde is protonated.

    • Loss of CO ([M+H]-28): This would result in a fragment at m/z 130/132 .

  • Loss of HCl: The loss of a neutral molecule of hydrogen chloride (36 Da) is also possible.

    • Loss of HCl ([M+H]-36): This would generate a fragment ion at m/z 122 .

The diagram below outlines the expected fragmentation cascade in an ESI-MS/MS experiment.

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 158/160 MH_minus_H2O [M+H - H₂O]+ m/z 140/142 MH->MH_minus_H2O - H₂O MH_minus_CO [M+H - CO]+ m/z 130/132 MH->MH_minus_CO - CO MH_minus_HCl [M+H - HCl]+ m/z 122 MH->MH_minus_HCl - HCl

Caption: Predicted ESI-MS/MS fragmentation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Data Summary and Comparative Analysis

The following table summarizes the key diagnostic ions expected for 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Identity
EI 157 / 159156 / 158H•Acylium Ion
EI 157 / 159128 / 130•CHOChloro-hydroxypyridinium Ion
EI 157 / 159122•ClHydroxypyridine-carbaldehyde Ion
ESI-MS/MS 158 / 160140 / 142H₂ODehydrated Cation
ESI-MS/MS 158 / 160130 / 132COChloro-hydroxypyridinium Ion
ESI-MS/MS 158 / 160122HClPyridinone-carbaldehyde Ion
Comparison Guide: Ionization Techniques & Isomeric Differentiation
  • EI vs. ESI: EI provides a more complex, library-searchable fingerprint, making it excellent for initial identification.[1] Its strength is the characteristic and highly abundant [M-H]⁺ peak for the aromatic aldehyde. ESI is the superior choice for quantitative analysis (LC-MS) due to its softer ionization, which typically results in a more abundant precursor ion ([M+H]⁺) for MS/MS analysis. The fragmentation in ESI-MS/MS (loss of stable neutrals like H₂O and HCl) is more indicative of the functional groups present.

  • Differentiating Isomers: Mass spectrometry can be a powerful tool for distinguishing isomers. For example, let's consider a hypothetical isomer, 4-Chloro-5-hydroxypyridine-2-carbaldehyde. While it would have the same molecular weight, the relative abundances of its fragment ions might differ. The position of the chloro substituent could influence the stability of subsequent fragment ions, potentially altering the base peak of the spectrum.[14] For instance, the loss of HCl might be more or less favorable depending on the proximity of the chloro and hydroxyl groups. Definitive differentiation would likely require careful comparison of the full fragmentation spectra against authenticated reference standards for each isomer.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for obtaining a standard, library-comparable EI spectrum.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.

  • GC-MS System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Parameters:

    • Injector: Split/Splitless, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

Protocol for LC-ESI-MS/MS Analysis

This method is suited for mixture analysis and quantification.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of 50:50 Acetonitrile:Water. Further dilute as needed to achieve an on-column concentration in the low ng to pg range.

  • LC-MS System: A UHPLC or HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • LC Parameters:

    • Column: C18 reverse-phase, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temp: 350 °C.

    • Precursor Ion Selection (MS1): m/z 158.

    • Collision Energy (MS2): Ramp from 10-40 eV to observe the fragmentation profile.

Conclusion

The mass spectrometric fragmentation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde is predictable and highly diagnostic. Under EI, the molecule is characterized by a 3:1 isotopic cluster for the molecular ion at m/z 157/159 and prominent fragments corresponding to the loss of H• (m/z 156/158) and •CHO (m/z 128/130). Under ESI-MS/MS, the protonated molecule (m/z 158/160) fragments via the loss of stable neutral molecules such as water and carbon monoxide. By leveraging the distinct fragmentation patterns generated by these complementary ionization techniques, researchers can achieve confident structural confirmation, ensure sample purity, and distinguish the target compound from its isomers, thereby upholding the rigorous standards of modern chemical research.

References

  • Vertex AI Search. (n.d.). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC.
  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • ResearchGate. (2016, August 10). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Harned Research Group. (n.d.). Mass Spectrometry: Fragmentation.
  • BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • PubMed. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method.
  • Whitman College. (n.d.). GCMS Section 6.11.4.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • University of Victoria. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.
  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation.
  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
  • Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Temple University. (2023, January 13). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals.
  • Chemistry Stack Exchange. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Scribd. (n.d.). Aldehyde Fragmentation Patterns | PDF.
  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry.
  • ResearchGate. (n.d.). MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • Harned Research Group. (n.d.). Mass Spectrometry: Fragmentation.
  • YouTube. (2018, December 13). Part7:Aldehydes and Ketones' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE.
  • NIST WebBook. (n.d.). Pyridine, 2-chloro-.
  • YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
  • NIST WebBook. (n.d.). Pyridine, 2-chloro-.
  • PMC. (2023, June 22). Ultra-fast and accurate electron ionization mass spectrum matching for compound identification with million-scale in-silico library.
  • NIST WebBook. (n.d.). 6-Chloro-2-pyridinol.
  • NIST WebBook. (n.d.). Pyridine, 3-chloro-.

Sources

A Comparative Guide to the Synthetic Validation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds as building blocks for drug discovery is of paramount importance. Among these, substituted pyridine derivatives hold a prominent position due to their prevalence in a wide array of biologically active molecules. This guide provides an in-depth technical validation of a proposed synthetic route for 6-Chloro-5-hydroxypyridine-2-carbaldehyde, a key intermediate for the synthesis of various pharmaceutical agents. This document offers a comparative analysis of potential synthetic strategies, supported by experimental data and a thorough examination of the underlying chemical principles.

Introduction to 6-Chloro-5-hydroxypyridine-2-carbaldehyde

6-Chloro-5-hydroxypyridine-2-carbaldehyde is a trifunctional pyridine derivative possessing a chlorine atom, a hydroxyl group, and a carbaldehyde moiety. This unique combination of functional groups makes it a versatile synthon for the elaboration of more complex molecular architectures. The presence of the aldehyde allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and condensations, while the chloro and hydroxyl groups offer sites for nucleophilic substitution and O-alkylation or acylation, respectively. A comprehensive understanding of a reliable and efficient synthetic route to this compound is therefore crucial for its application in drug development programs.

Proposed Synthetic Pathway: A Two-Step Approach

A systematic evaluation of synthetic strategies suggests a two-step sequence as the most plausible and efficient route to 6-Chloro-5-hydroxypyridine-2-carbaldehyde. This pathway commences with the synthesis of the key intermediate, 6-chloropyridin-3-ol, followed by a regioselective formylation at the C2 position.

The Halogen Effect: A Comparative Guide to the Biological Activity of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Pyridine Scaffolds

The pyridine ring is a cornerstone in medicinal chemistry and agrochemical design, prized for its presence in numerous natural products and synthetic compounds.[1] Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a versatile scaffold.[1] However, the unsubstituted pyridine ring often serves as a starting point. The true art of molecular design lies in its derivatization, and among the most powerful strategies is halogenation. The introduction of fluorine, chlorine, bromine, or iodine atoms onto the pyridine ring can dramatically alter its physicochemical properties, thereby modulating its biological activity.

This guide provides a comparative analysis of the biological activities of halogenated pyridine derivatives. We will explore how the type of halogen and its position on the pyridine ring influence antimicrobial, anticancer, herbicidal, and insecticidal properties. This will be supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern this important class of compounds.

The Physicochemical Impact of Halogenation

The introduction of a halogen atom to a pyridine ring is not a trivial modification. It profoundly impacts the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets.

  • Lipophilicity (LogP): Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The lipophilicity increases with the size of the halogen, from fluorine to iodine. A balanced LogP is often crucial for optimal absorption and distribution of a drug candidate.[2]

  • Electronic Effects (pKa): Halogens are electronegative and exert an electron-withdrawing inductive effect, which can lower the pKa of the pyridine nitrogen, making it less basic. This can influence the ionization state of the molecule at physiological pH and its ability to participate in hydrogen bonding.

  • Steric Hindrance: The size of the halogen atom (F < Cl < Br < I) can introduce steric bulk, which can influence how the molecule fits into the binding site of a target protein.

These fundamental changes are the basis for the diverse biological activities observed in halogenated pyridine derivatives.

Comparative Biological Activities

Antimicrobial Activity

Halogenated pyridines have shown significant potential as antimicrobial agents. The type and position of the halogen can have a pronounced effect on their efficacy.

A study on Schiff bases of 2-amino-4-chloropyridine derivatives revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3] Another study highlighted that the position of the pyridyl nitrogen influences antibacterial activity, with a 4-pyridyl derivative showing more effective inhibition of S. aureus and a 3-pyridyl derivative being more effective against E. coli.[4]

In a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, compounds with a chlorine substitution showed better antibacterial activity against Gram-positive bacteria (MIC of 1-2 µg/mL) compared to other derivatives (MICs of 2-32 µg/mL).[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Halogenated Pyridine Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
2-amino-4-chloropyridine derivativesS. aureus, B. cereus, E. coliVariable, some significant[3]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones (R1=Cl)Gram-positive bacteria1-2[5]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinones (other R1)Gram-positive bacteria2-32[5]
Alkyl Pyridinol Compound (EA-02-009)S. aureus / MRSA0.5-1[6]
Anticancer Activity

The antiproliferative activity of halogenated pyridine derivatives is a field of intense research. However, the role of halogens can be complex, with some studies indicating enhanced activity while others suggest a decrease.

One review noted that pyridine derivatives with halogen atoms or bulky groups in their structures exhibited lower antiproliferative activity compared to those with -OMe, -OH, -C=O, and NH2 groups.[1][7][8] Conversely, another study on flavones found that bromo- and chloro-substituted derivatives induced apoptosis in canine lymphoma and leukemia cells, with 8-bromo-6-chloroflavone demonstrating the strongest cytotoxic activity.[9][10][11]

A comparative study of 2-chloro-2'-deoxyadenosine (2-CldAdo) and 2-bromo-2'-deoxyadenosine (2-BrdAdo) showed potent inhibition of human T-lymphoblastoid cell growth, with IC50 values of 0.045 µM and 0.068 µM, respectively.[12] In a series of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogues were found to be equipotent, while the fluoro analogue was about ten times less active.[13]

Table 2: Comparative Anticancer Activity (IC50) of Selected Halogenated Derivatives

CompoundCell LineIC50Reference
2-chloro-2'-deoxyadenosine (2-CldAdo)CCRF-CEM (T-lymphoblastoid)0.045 µM[12]
2-bromo-2'-deoxyadenosine (2-BrdAdo)CCRF-CEM (T-lymphoblastoid)0.068 µM[12]
8-bromo-6-chloroflavone (BrCl-F)Canine B-cell leukemia (CLB70)Strong cytotoxicity[9][10][11]
4'-chloroflavone (Cl-F)Canine B-cell leukemia (CLB70)Weaker effects[9][10][11]
3-Cyanopyridine derivative IIIMCF-7 (breast cancer)0.02 µg/mL[14]
3-Cyanopyridine derivative IIINCI-H460 (lung cancer)0.01 µg/mL[14]
Herbicidal and Insecticidal Activity

Halogenated pyridines are prominent in the agrochemical industry. Their mechanism of action often involves mimicking plant hormones or inhibiting crucial enzymes.

Herbicidal Activity: Many pyridine-based herbicides, such as clopyralid and picloram, function as auxin mimics. They overload the plant's growth regulation systems, leading to uncontrolled growth and eventually death.[7] Another class of pyridine herbicides acts by inhibiting protoporphyrinogen-IX-oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[15][16] Structure-activity relationship studies on these PPO inhibitors have shown that a 3-chloro-5-trifluoromethyl substitution on the pyridine ring is optimal for herbicidal activity.[16]

Insecticidal Activity: A well-known example of an insecticide containing a halogenated pyridine is Chlorpyrifos, an organophosphate with a trichloropyridinyl moiety. It acts by inhibiting the acetylcholinesterase enzyme in the nervous system of insects.[17] More recent research focuses on developing new pyridine-based insecticides, such as neonicotinoid analogues, with some compounds showing high insecticidal bioactivity with LC50 values as low as 0.03 mg/L against aphids.[18]

Structure-Activity Relationship (SAR) Analysis

The data presented above highlights key SAR trends for halogenated pyridine derivatives:

  • Influence of Halogen Type: In many cases, the biological activity increases with the size and polarizability of the halogen (Cl, Br, I), while fluorine can sometimes lead to lower activity.[13] This may be due to the ability of larger halogens to form stronger halogen bonds with target enzymes.

  • Positional Isomerism: The position of the halogen on the pyridine ring is critical. For example, the antibacterial activity against different bacterial species can be modulated by changing the position of the pyridyl nitrogen.[4]

  • Combined Substituent Effects: The overall activity of a halogenated pyridine derivative is often determined by the interplay of the halogen with other substituents on the ring. Electron-withdrawing or -donating groups can significantly alter the electronic properties of the pyridine ring and its interaction with biological targets.

dot

Caption: Logical relationship of how modifications to the pyridine scaffold influence biological activity.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for two common assays used to evaluate the biological activities discussed in this guide.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to be tested in a suitable medium.

    • Trypsinize adherent cells or collect suspension cells.

    • Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 1 x 10^5 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.[19]

  • Compound Treatment:

    • Prepare a series of dilutions of the halogenated pyridine derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[19]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[20]

    • Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

    • The absorbance values are then used to calculate the percentage of cell viability for each concentration of the test compound.

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Add different concentrations of halogenated pyridines B->C D 4. Incubate for desired exposure time (e.g., 48h) C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution MIC Assay

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a specific microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the halogenated pyridine derivative in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[21] Each well should contain 50-100 µL of the diluted compound.[21]

  • Inoculum Preparation:

    • From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[18]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension.

    • Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours.[21][22]

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[23]

dot

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A 1. Prepare serial dilutions of halogenated pyridines in a 96-well plate with broth C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (0.5 McFarland) B->C D 4. Incubate plate at 37°C for 18-24 hours C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. Determine MIC: lowest concentration with no visible growth E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

The halogenation of pyridine derivatives is a powerful and versatile strategy in the design of biologically active molecules. As this guide has demonstrated, the choice of halogen and its placement on the pyridine ring can significantly influence the resulting compound's antimicrobial, anticancer, herbicidal, and insecticidal properties. A thorough understanding of the underlying structure-activity relationships, supported by robust experimental data, is crucial for the rational design of novel and more effective therapeutic agents and agrochemicals. The protocols and comparative data presented herein aim to equip researchers with the foundational knowledge to further explore and exploit the potential of this important class of compounds.

References

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  • Knabe, B., et al. (2018). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. ResearchGate. [Link]

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A Comparative Guide to the X-ray Crystallography of 6-Chloro-5-hydroxypyridine-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Scaffolds

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The substituent pattern on the pyridine ring, such as the presence of chloro, hydroxyl, and carbaldehyde groups, dictates the molecule's electronic properties, reactivity, and, most importantly, its interaction with biological targets. X-ray crystallography provides the definitive map of a molecule's structure, revealing crucial details about bond lengths, bond angles, and intermolecular interactions that govern its solid-state behavior and biological activity.

This guide will delve into the common strategies for synthesizing crystalline derivatives of 6-chloro-5-hydroxypyridine-2-carbaldehyde, detail the experimental protocols for their structural elucidation via single-crystal X-ray diffraction, and present a comparative analysis of the crystallographic data of analogous compounds.

Experimental Methodologies: From Synthesis to Structure

The journey from a synthesized compound to its crystal structure is a multi-step process requiring precision and an understanding of the underlying chemical principles.

Synthesis of Crystalline Derivatives

The aldehyde functional group of 6-chloro-5-hydroxypyridine-2-carbaldehyde is a versatile handle for synthesizing a wide array of derivatives. To obtain materials suitable for single-crystal X-ray diffraction, the formation of Schiff bases through condensation with primary amines is a widely adopted and effective strategy.[1][2][3] This reaction introduces a new substituent and often leads to the formation of stable, crystalline products.

Generalized Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve equimolar amounts of 6-chloro-5-hydroxypyridine-2-carbaldehyde and the desired primary amine in a suitable solvent, such as ethanol or methanol.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete condensation.[1]

  • Crystallization: The resulting Schiff base derivative is isolated, often by slow evaporation of the solvent, cooling, or vapor diffusion, to promote the growth of single crystals suitable for X-ray analysis.

The choice of the primary amine is critical as it influences the electronic and steric properties of the resulting Schiff base, which in turn affects its crystal packing and intermolecular interactions.

G cluster_synthesis Synthesis Workflow A 6-Chloro-5-hydroxypyridine-2-carbaldehyde D Reaction (Condensation) A->D B Primary Amine (R-NH2) B->D C Solvent (e.g., Ethanol) C->D E Crude Schiff Base D->E F Crystallization E->F G Single Crystals F->G

Caption: Generalized workflow for the synthesis of Schiff base derivatives.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Typical Experimental Workflow:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and molecular geometry.[4]

G cluster_xrd X-ray Crystallography Workflow H Single Crystal I Mount on Goniometer H->I J X-ray Diffraction Data Collection I->J K Data Processing J->K L Structure Solution (e.g., Direct Methods) K->L M Structure Refinement L->M N Final Crystal Structure M->N

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

While specific crystallographic data for derivatives of 6-chloro-5-hydroxypyridine-2-carbaldehyde are scarce in the public domain, we can draw valuable insights from the crystal structures of related substituted pyridine-2-carbaldehyde Schiff bases. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for comparison.

Compound/DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Pyridine-2-carboxaldehyde-2-phenylacetic acid hydrazone Ba(II) ComplexC₂₈H₂₆BaCl₂N₆O₂MonoclinicP2₁/c12.46413.5318.803595.06[5]
(Z)-6-[(5-chloro-2-methoxyanilino)methylene]cyclohexa-2,4-dien-1-oneC₁₄H₁₂ClNO₃MonoclinicP2₁/n10.1335.86921.60897.23[4]
3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrateC₁₇H₂₀N₂O₇MonoclinicP2₁/n11.72010.02814.44497.64[6]
Pyridine 4-carbaldehyde semicarbazoneC₇H₁₁ClN₂O₂TriclinicP-16.5728.8579.06572.82[7]

Analysis of Structural Trends:

  • Crystal System and Space Group: The majority of the compared pyridine-2-carbaldehyde derivatives crystallize in the monoclinic system, with P2₁/c or P2₁/n being common space groups. This suggests a preference for certain packing arrangements.

  • Influence of Substituents: The nature and position of substituents on both the pyridine and the amine-derived portion of the Schiff base have a profound impact on the unit cell dimensions and the overall crystal packing. For instance, the presence of bulky groups or atoms capable of strong hydrogen bonding will significantly influence the intermolecular interactions and the resulting crystal lattice.

  • Intermolecular Interactions: Hydrogen bonding and π-π stacking are often the dominant forces in the crystal packing of these aromatic compounds. The hydroxyl group in 6-chloro-5-hydroxypyridine-2-carbaldehyde derivatives is expected to be a key player in forming strong hydrogen bond networks, which will be a critical feature to analyze in their crystal structures.

Conclusion

The structural elucidation of 6-chloro-5-hydroxypyridine-2-carbaldehyde derivatives through X-ray crystallography is a crucial step in understanding their chemical behavior and biological potential. While direct crystallographic data for these specific compounds is limited, this guide provides a framework for their synthesis and analysis based on established methodologies for related pyridine-2-carbaldehyde derivatives. The formation of Schiff bases presents a reliable route to obtaining crystalline materials. The comparative analysis of analogous structures highlights the importance of substituent effects and intermolecular interactions in determining the solid-state architecture. Future crystallographic studies on derivatives of 6-chloro-5-hydroxypyridine-2-carbaldehyde will undoubtedly provide valuable insights for the design of new molecules with tailored properties for applications in drug discovery and materials science.

References

  • PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. (n.d.). DergiPark. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. (2016). Scientific Research Publishing. Retrieved March 7, 2026, from [Link]

  • Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results. (2026). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structure and Catalytic Activity of a Novel Ba(II) Complex with Pyridine-2-Carboxaldehyde-2-Phenylacetic Acid Hydrazone Ligand. (2017). MDPI. Retrieved March 7, 2026, from [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. (2023). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

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  • Crystal structure and Hirshfeld surface analysis of a Schiff base: (Z)-6-[(5-chloro-2-methoxyanilino)methylene]cyclohexa-2,4-dien-1-one. (2019). ScienceOpen. Retrieved March 7, 2026, from [Link]

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  • Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. (2007). MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.). Asian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of 6-Chloro-5-hydroxypyridine-2-carbaldehyde, a halogenated pyridine derivative. As a compound frequently utilized in complex organic synthesis within pharmaceutical and materials science research, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.

The information herein is synthesized from a comprehensive review of safety data sheets for analogous compounds, federal and state environmental regulations, and best practices in laboratory chemical waste management. The absence of a specific Safety Data Sheet (SDS) for 6-Chloro-5-hydroxypyridine-2-carbaldehyde necessitates a conservative approach, treating it as a hazardous substance with potential toxicity, irritant, and environmental hazard properties, characteristic of many chlorinated organic compounds.

Hazard Assessment and Classification

Due to its chemical structure—a chlorinated pyridine with an aldehyde and a hydroxyl group—6-Chloro-5-hydroxypyridine-2-carbaldehyde is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal procedures. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential to form persistent and toxic environmental pollutants if not managed correctly.[1][2]

Based on data from structurally similar compounds such as Pyridine-2-carboxaldehyde and other chlorinated pyridines, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3][4]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[5][6]

  • Environmental Hazard: Potentially toxic to aquatic life.[4]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any work that will generate waste containing 6-Chloro-5-hydroxypyridine-2-carbaldehyde, it is imperative to be equipped with the correct PPE. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against chemical hazards.[7][8]

Recommended PPE:
PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect against splashes and aerosols.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of dust or vapors.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[9]

  • Avoid generating dust or aerosols.

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][7]

  • Wash hands thoroughly after handling.[4][9]

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[10][11] 6-Chloro-5-hydroxypyridine-2-carbaldehyde waste must be collected in a dedicated container for halogenated organic waste .

Caption: Workflow for the segregation of 6-Chloro-5-hydroxypyridine-2-carbaldehyde waste.

Container Requirements:

  • Compatibility: Use containers made of materials compatible with the chemical waste, such as glass or high-density polyethylene (HDPE).[10]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("6-Chloro-5-hydroxypyridine-2-carbaldehyde"), and a list of all components in the container.[11][12] Do not use abbreviations or chemical formulas.[10]

  • Closure: Containers must be kept tightly sealed when not in use to prevent the release of vapors.[7][12]

  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.[7][11] Flammable waste should be stored in a flame-proof cabinet.[10]

Step-by-Step Disposal Protocol

The following protocol outlines the steps for the proper disposal of both solid and liquid waste containing 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

For Solid Waste (e.g., contaminated labware, gloves, filter paper):
  • Segregation: Place all solid waste contaminated with 6-Chloro-5-hydroxypyridine-2-carbaldehyde into a designated, clearly labeled "Halogenated Solid Waste" container.

  • Container Management: Ensure the container is kept closed when not in use and is stored in a designated hazardous waste accumulation area.

  • Disposal Request: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste contractor.

For Liquid Waste (e.g., reaction mixtures, solutions):
  • Segregation: Collect all liquid waste containing 6-Chloro-5-hydroxypyridine-2-carbaldehyde in a dedicated "Halogenated Liquid Waste" container.[1][13] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[2]

  • pH Neutralization: If the waste is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before being added to the waste container, if compatible with other contents.[14] Consult with your EHS department for specific guidance.

  • Container Management: Keep the container tightly sealed and stored in secondary containment to prevent spills.[12]

  • Disposal Request: When the container is nearing capacity, arrange for its collection through your institution's EHS office.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, and collect all cleanup materials as hazardous waste.

  • Disposal: All materials used for spill cleanup must be disposed of as halogenated hazardous waste.

Regulatory Compliance

Disposal of 6-Chloro-5-hydroxypyridine-2-carbaldehyde is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Hazard Communication Standard.[8][15] It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with local, state, and federal regulations.[11]

Final Disposal Pathway

The ultimate disposal method for halogenated organic compounds like 6-Chloro-5-hydroxypyridine-2-carbaldehyde is typically high-temperature incineration at a licensed hazardous waste facility.[16] This process is designed to completely destroy the organic compound and scrub any harmful byproducts from the exhaust gases. Never dispose of this chemical down the drain or in the regular trash.[1][17]

Caption: Decision tree for the proper disposal of 6-Chloro-5-hydroxypyridine-2-carbaldehyde waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of 6-Chloro-5-hydroxypyridine-2-carbaldehyde, thereby protecting themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to the Safe Handling of 6-Chloro-5-hydroxypyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for handling 6-Chloro-5-hydroxypyridine-2-carbaldehyde. As a substituted pyridine, this compound warrants a cautious and well-informed approach. The procedures outlined herein are derived from an analysis of its constituent functional groups—a chlorinated aromatic ring, a pyridine core, and an aldehyde—to ensure the highest standards of laboratory safety.

Hazard Assessment by Chemical Analogy

  • Chlorinated Aromatic Core : Chlorinated aromatic compounds are a class of chemicals that require stringent handling due to their potential for toxicity and environmental persistence.[1] Many compounds in this family can cause skin irritation and may have long-term health effects.[1][2] The chlorine atom modifies the electronic properties of the aromatic ring and can influence the compound's toxicological profile.[3]

  • Pyridine Moiety : Pyridine and its derivatives are often volatile and can be harmful if inhaled, absorbed through the skin, or ingested.[4] They are typically irritants to the eyes and skin.[4] Safe handling of any pyridine derivative necessitates the use of adequate ventilation, such as a chemical fume hood.[5][6]

  • Aldehyde Functional Group : Aldehydes, particularly those on an aromatic ring, can be irritants, especially to the respiratory system.[7] While aromatic aldehydes are generally less acutely toxic than their aliphatic counterparts, they still pose an inhalation hazard.[7]

Based on this analysis, 6-Chloro-5-hydroxypyridine-2-carbaldehyde should be treated as a substance that is potentially harmful by inhalation, ingestion, and skin contact, and as a serious irritant to the eyes and skin.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first and most critical line of defense. PPE should be used as a final barrier to exposure.

Primary Engineering Controls
  • Chemical Fume Hood : All handling of 6-Chloro-5-hydroxypyridine-2-carbaldehyde, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Safety Stations : Ensure that a safety shower and an eyewash station are readily accessible and in good working order in the immediate vicinity of the work area.[4]

PPE Selection Workflow

The selection of appropriate PPE is contingent on the specific task being performed. The following workflow provides a logical guide for ensuring adequate protection at each stage of handling.

PPE_Workflow cluster_tasks Laboratory Task cluster_ppe Required PPE & Controls T1 Weighing/Transfer of Solid C1 Certified Chemical Fume Hood T1->C1 Mandatory P1 Safety Goggles (ANSI Z87.1) T1->P1 P3 Chemical-Resistant Nitrile Gloves T1->P3 P4 Fully Buttoned Lab Coat T1->P4 T2 Handling of Solutions T2->C1 Mandatory T2->P1 T2->P3 T2->P4 T3 Emergency/ Spill Cleanup T3->P1 P2 Face Shield (in addition to goggles) T3->P2 Recommended T3->P3 T3->P4

Caption: PPE selection workflow for handling 6-Chloro-5-hydroxypyridine-2-carbaldehyde.

Summary of Recommended PPE

The following table summarizes the essential PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Safety goggles with side shieldsChemical-resistant nitrile glovesFully buttoned laboratory coatWork must be performed in a certified chemical fume hood.[8]
Handling of Solutions Safety goggles with side shieldsChemical-resistant nitrile glovesFully buttoned laboratory coatWork must be performed in a certified chemical fume hood.[8]
Splash Hazard Operations Safety goggles and a face shieldChemical-resistant nitrile glovesFully buttoned laboratory coatWork must be performed in a certified chemical fume hood.[8]
Spill Cleanup Safety goggles and a face shieldChemical-resistant nitrile glovesFully buttoned laboratory coatIf outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.[4]

Operational Plan: Safe Handling Protocols

A systematic approach to handling ensures minimal risk of exposure.

Step 1: Preparation
  • Verify that the chemical fume hood is operational and has a current certification.

  • Gather all necessary equipment, including glassware, reagents, and a designated hazardous waste container.

  • Ensure a chemical spill kit is readily available.

  • Don the appropriate PPE as outlined in the table above. Always inspect gloves for tears or punctures before use.[8]

Step 2: Donning PPE Sequence
  • Lab Coat : Put on a clean, fully buttoned lab coat.

  • Gloves : Don a pair of appropriate chemical-resistant nitrile gloves.

  • Eye/Face Protection : Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.

Step 3: Handling the Compound
  • Perform all manipulations of the solid compound and its solutions inside the fume hood.[9]

  • When weighing the solid, use a draft shield or weighing paper to prevent dust from becoming airborne.

  • Handle the compound gently to minimize dust generation.[10]

  • Keep the container tightly closed when not in use.[6]

Step 4: Doffing PPE Sequence
  • Gloves : Remove gloves first, turning them inside out as you pull them off to trap any contamination. Dispose of them in the designated hazardous waste container.

  • Eye/Face Protection : Remove the face shield (if used), followed by the goggles.

  • Lab Coat : Remove the lab coat, folding it inward to prevent contaminating other surfaces.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[9]

Disposal and Emergency Procedures

Proper disposal and emergency preparedness are crucial components of safe laboratory practice.

Disposal Plan
  • Waste Collection : All waste materials, including excess reagent, contaminated gloves, weighing papers, and absorbent materials from cleanups, must be collected in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Regulatory Compliance : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8] All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill Cleanup :

    • Evacuate non-essential personnel from the area.

    • Wearing the appropriate PPE (including respiratory protection if outside a fume hood), cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[10]

    • Carefully sweep or scoop the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by a thorough wash with soap and water.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]

  • Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups. Available at: [Link]

  • Greenbook.net. (2017, October 12). SAFETY DATA SHEET Krop-Max. Available at: [Link]

  • Rudolf Hensel GmbH. Safety Data Sheet according to REACH-Regulation (EC) 1907/2006. Available at: [Link]

  • PubMed. Toxicity of chlorinated aromatic compounds in animals and humans: in vitro approaches to toxic mechanisms and risk assessment. Available at: [Link]

  • Request PDF. Toxicity of Halogen, Sulfur and Chlorinated Aromatic Compounds. Available at: [Link]

  • EPA. Microbial Decomposition of Chlorinated Aromatic Compounds. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.